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  • Product: 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
  • CAS: 4546-70-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol in Viral DNA Replication

Executive Summary The development of nucleoside analogs remains a cornerstone of antiviral therapeutics. This whitepaper provides an in-depth mechanistic analysis of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analogs remains a cornerstone of antiviral therapeutics. This whitepaper provides an in-depth mechanistic analysis of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol , a purine nucleoside analog that disrupts viral replication through a dual-action mechanism. By acting both as a competitive inhibitor of viral DNA polymerases and as a thermodynamic hyper-stabilizer of the viral genome, this compound presents a formidable barrier to viral propagation. This guide details the structural biology, pharmacokinetics, and self-validating experimental protocols required to evaluate its efficacy in drug development pipelines.

Chemical Identity and Structural Significance

The molecule 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is more commonly referred to in molecular biology as 2,6-diaminopurine-2'-deoxyriboside or 2-amino-2'-deoxyadenosine (DAPdR) [1][2].

Structurally, DAPdR is an analog of canonical 2'-deoxyadenosine. The critical modification is the presence of an additional exocyclic amine group at the C-2 position of the purine ring[3]. This seemingly minor alteration fundamentally changes the molecule's hydrogen-bonding capacity. While adenine pairs with thymine via two hydrogen bonds, the 2,6-diaminopurine base (often referred to as the "Z" base) pairs with thymine via three intermolecular hydrogen bonds [4]. This structural property is the primary driver of its antiviral mechanism.

Intracellular Activation and Pharmacokinetics

Like most therapeutic nucleoside analogs, DAPdR is administered as a prodrug. It must undergo intracellular activation to exert its antiviral effects.

Causality in Drug Design: Why deliver a nucleoside instead of the active nucleotide? Nucleotides (triphosphates) possess a highly negatively charged phosphate backbone that prevents passive diffusion across the hydrophobic lipid bilayer of the host cell membrane. By delivering the unphosphorylated nucleoside, the drug easily penetrates the cell, hijacking the host's enzymatic machinery for activation.

Once inside the host cell, DAPdR is sequentially phosphorylated by cellular kinases to form the active triphosphate derivative, 2-amino-2'-deoxyadenosine-5'-triphosphate (dZTP) [5].

G DAPdR DAPdR (Nucleoside) Kinases Cellular Kinases DAPdR->Kinases dZTP dZTP (Active Triphosphate) Kinases->dZTP ATP Hydrolysis Pol Viral DNA Polymerase dZTP->Pol Competitive Binding DNA Nascent Viral DNA Pol->DNA Incorporation opposite T

Intracellular activation of DAPdR and subsequent incorporation into viral DNA.

Mechanism of Viral DNA Polymerase Inhibition

Upon conversion to dZTP, the molecule enters the nucleus (or viral replication compartment) and acts as a competitive substrate against natural dATP at the active site of the viral DNA polymerase[5].

The exocyclic N2 group of dZTP alters the electron density and steric profile of the purine ring. During the catalytic cycle, viral polymerases rely on specific chemical features to discriminate between correct and incorrect nucleotides. The N2 group acts as a positive selector for incorporation opposite a template Thymine (T)[6]. However, because the geometry of the polymerase active site is evolutionarily optimized for canonical dATP, the incorporation kinetics ( kcat​/Km​ ) for dZTP are often perturbed. This leads to competitive inhibition, delayed chain elongation, and increased polymerase stalling, which severely hampers the speed of viral replication[5][7].

Thermodynamic Hyper-Stabilization of the Viral Genome

The most profound mechanistic impact of DAPdR occurs post-incorporation. When dZTP is successfully incorporated into the nascent viral DNA chain, it forms a Z-T base pair .

Because the Z-T pair forms three hydrogen bonds instead of the canonical two, it significantly increases the thermodynamic stability of the DNA duplex, raising the melting temperature ( Tm​ ) of the viral genome[4][8]. Viral replication machinery—particularly replicative helicases and RNA polymerases—evolved to unwind DNA against a specific thermodynamic threshold. The increased energy barrier presented by Z-T pairs causes helicase stalling, replication fork collapse, and the ultimate arrest of viral transcription and replication.

G Inc dZTP Incorporation (Replaces dATP) Pair Z-T Base Pairing (3 Hydrogen Bonds) Inc->Pair Thermo Thermodynamic Hyper-stabilization (Increased Tm) Pair->Thermo Helicase Helicase Unwinding Inhibition Thermo->Helicase Arrest Viral Replication & Transcription Arrest Helicase->Arrest

Logical workflow of viral replication arrest induced by thermodynamic hyper-stabilization.

Quantitative Data Summary

To illustrate the biophysical and kinetic shifts induced by DAPdR, the following table summarizes the comparative properties of natural dATP versus the active analog dZTP in the context of viral replication.

PropertyCanonical dATPAnalog dZTP (2-Amino-dATP)Impact on Viral Replication
Hydrogen Bonds with Thymine 23Increases duplex rigidity and alters minor groove hydration.
Thermodynamic Contribution ( Tm​ ) Baseline+1.5°C to +2.0°C per substitutionHyper-stabilizes the genome, inhibiting helicase unwinding.
Polymerase Affinity ( Km​ ) OptimalOften higher (tighter binding)Acts as a competitive inhibitor against natural dATP pool.
Catalytic Efficiency ( kcat​/Km​ ) 100% (Reference)Variable (Often reduced)Slows replication fork progression and induces stalling.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the mechanism of action of DAPdR in drug development, researchers must employ orthogonal assays that confirm both polymerase incorporation and thermodynamic alteration. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Primer Extension Assay (Polymerase Kinetics)

Objective: Validate that the target viral DNA polymerase incorporates dZTP and measure the resulting kinetic stalling. Causality & Trustworthiness: Using a 5'-fluorescently labeled primer allows for precise, non-radioactive quantification of extension products. Quenching the reaction with EDTA chelates the Mg2+ required for catalysis, immediately halting the polymerase to capture accurate kinetic snapshots. Running a parallel control with canonical dATP ensures that any observed stalling is strictly due to the dZTP modification, creating a self-validating baseline.

Step-by-Step Methodology:

  • Annealing: Anneal a 5'-Cy5 labeled DNA primer to a synthetic DNA template containing multiple Thymine residues. Heat to 95°C for 5 minutes and slowly cool to room temperature in an annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl).

  • Reaction Setup: In a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , and 1 mM DTT, combine the annealed primer-template complex (100 nM) with the purified viral DNA polymerase (e.g., 10 nM).

  • Initiation: Initiate the reaction by adding a dNTP mix where dATP is entirely replaced by dZTP (100 µM final concentration).

  • Time-Course Quenching: Aliquot 5 µL of the reaction at specific time intervals (e.g., 10s, 30s, 1m, 5m) into 5 µL of quenching buffer (95% formamide, 20 mM EDTA, bromophenol blue).

  • Resolution: Denature the quenched samples at 95°C for 3 minutes and resolve the products on a 15% denaturing polyacrylamide gel (urea-PAGE).

  • Analysis: Scan the gel using a fluorescence imager to quantify the rate of primer extension and identify stall sites.

Protocol 2: DNA Thermal Melting ( Tm​ ) Analysis

Objective: Directly measure the thermodynamic hyper-stabilization of viral DNA containing Z-T base pairs. Causality & Trustworthiness: This biophysical assay measures the structural consequence of dZTP incorporation. The hyperchromic effect (increased UV absorbance at 260 nm upon DNA melting) provides a direct, real-time readout of DNA unwinding. Comparing unmodified duplexes against modified duplexes isolates the thermodynamic variable.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Synthesize two complementary 20-mer oligonucleotides representing a viral promoter sequence. Synthesize a second identical pair where all Adenines are replaced with 2-amino-2'-deoxyadenosine (Z).

  • Hybridization: Dilute the oligonucleotides to 2 µM in a physiological buffer (e.g., 10 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Heat to 90°C and cool slowly to form duplexes.

  • Spectrophotometry Setup: Transfer the samples to quartz cuvettes and place them in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Thermal Ramping: Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Data Derivation: Plot the absorbance against temperature. Calculate the first derivative of the melting curve ( dA260​/dT ) to identify the exact melting temperature ( Tm​ ) peak. The ΔTm​ between the canonical and Z-modified duplexes quantifies the hyper-stabilization effect.

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Exploratory

Thermodynamic stability of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol base pairing

An In-depth Technical Guide to the Thermodynamic Stability of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol Base Pairing Authored by: A Senior Application Scientist Preamble: The Pursuit of Enhanced Duplex Stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol Base Pairing

Authored by: A Senior Application Scientist

Preamble: The Pursuit of Enhanced Duplex Stability in Therapeutic Oligonucleotides

In the landscape of nucleic acid therapeutics, the quest for enhanced binding affinity and specificity is paramount. Modified nucleosides are at the forefront of this endeavor, offering a powerful toolkit to modulate the physicochemical properties of oligonucleotides. Among these, analogs of purine bases have garnered significant attention for their potential to augment the stability of DNA and RNA duplexes. This guide focuses on a key molecule in this class: 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, a derivative of 2,6-diaminopurine (DAP).

The introduction of an additional amino group at the C2 position of the purine ring in DAP, relative to adenine, allows for the formation of a third hydrogen bond when paired with thymine or uracil.[1] This fundamental structural alteration has profound implications for the thermodynamic stability of the resulting duplex, a critical parameter influencing the efficacy of antisense oligonucleotides, siRNAs, and diagnostic probes.[2][3][4] Understanding and quantifying this enhanced stability is not merely an academic exercise; it is a cornerstone of rational drug design in the field of oligonucleotide therapeutics.

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the thermodynamic stability of base pairing involving this potent adenine analog. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Foundational Principles: Thermodynamics of Nucleic Acid Hybridization

The stability of a nucleic acid duplex is governed by the change in Gibbs free energy (ΔG) associated with its formation from two single strands.[5] This fundamental thermodynamic parameter is a function of enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS [5]

  • Enthalpy (ΔH): Represents the heat change of the system. In duplex formation, the primary contributions to a favorable (negative) enthalpy change are the hydrogen bonds between complementary bases and the stacking interactions between adjacent base pairs.

  • Entropy (ΔS): Reflects the change in the randomness or disorder of the system. The association of two single strands into a more ordered duplex results in an unfavorable (negative) entropy change.

The melting temperature (Tm) is the temperature at which half of the duplexes have dissociated into single strands.[5] It is a critical and readily measurable indicator of duplex stability. A higher Tm signifies a more stable duplex.

The incorporation of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (hereafter referred to as DAP-N, for DAP-nucleoside) in place of deoxyadenosine is hypothesized to significantly increase the Tm of a duplex when paired with thymidine. This is primarily due to the more favorable enthalpy of forming three hydrogen bonds in a DAP-N:T pair compared to the two hydrogen bonds in a canonical A:T pair.

Core Methodologies for Thermodynamic Characterization

A multi-pronged approach is essential for a thorough thermodynamic characterization. While each technique described below can provide valuable data, their combined application offers a more complete and validated picture of the stability of DAP-N containing duplexes.

UV-Visible (UV-Vis) Thermal Denaturation (Melt) Studies

UV-Vis spectroscopy is a cornerstone technique for monitoring the thermal denaturation of nucleic acids.[5][6] The principle lies in the hyperchromic effect: the absorbance of UV light at 260 nm by a nucleic acid solution increases as the duplex dissociates into single strands due to the unstacking of the bases.[7]

Causality in Experimental Design:
  • Why monitor at 260 nm? The nitrogenous bases of nucleic acids have a maximum absorbance at this wavelength.

  • Why a controlled temperature ramp? A slow and steady increase in temperature ensures that the system remains at equilibrium throughout the experiment, allowing for the accurate determination of the Tm.[8]

  • Why use a buffer? A buffered solution with a defined pH and salt concentration is crucial, as both factors significantly influence duplex stability.[5] Cacodylate or phosphate buffers are commonly used.[9][10]

Step-by-Step Protocol for UV-Melt Analysis:
  • Oligonucleotide Synthesis and Purification: Synthesize the DAP-N containing oligonucleotide and its complementary strand using standard phosphoramidite chemistry. High-purity oligonucleotides, typically achieved through HPLC or PAGE purification, are essential for accurate results.

  • Quantification: Accurately determine the concentration of each oligonucleotide strand using UV absorbance at 260 nm and their respective extinction coefficients.[8]

  • Annealing: Mix equimolar amounts of the DAP-N containing oligonucleotide and its complement in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).[10] Heat the solution to 90-95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.[7]

  • Sample Preparation for UV-Vis: Prepare the final sample for analysis by diluting the annealed duplex to a final concentration typically in the micromolar range (e.g., 1-4 µM) in the same buffer.[7][9]

  • Data Acquisition:

    • Place the sample in a temperature-controlled cuvette holder within a UV-Vis spectrophotometer.

    • Equilibrate the sample at a low starting temperature (e.g., 15-20°C).

    • Increase the temperature at a controlled rate (e.g., 0.5-1.0°C/min).[7][8]

    • Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The Tm is determined from the peak of the first derivative of the melting curve.[7]

The following diagram illustrates the workflow for UV-Melt Analysis:

UV_Melt_Workflow cluster_prep Sample Preparation cluster_analysis Analysis synthesis Oligonucleotide Synthesis & Purification quant Quantification (UV-Vis) synthesis->quant anneal Annealing quant->anneal dilute Dilution anneal->dilute spectro UV-Vis Spectrophotometer (Temperature Ramp) dilute->spectro melt_curve Generate Melting Curve spectro->melt_curve derivative First Derivative Analysis melt_curve->derivative tm_value Determine Tm derivative->tm_value caption Figure 1. Experimental workflow for UV-Melt Analysis.

Caption: Figure 1. Experimental workflow for UV-Melt Analysis.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermodynamic technique that directly measures the heat capacity of a sample as a function of temperature.[11][12][13] For nucleic acid duplexes, DSC provides a model-independent determination of the transition enthalpy (ΔH), entropy (ΔS), and heat capacity change (ΔCp).[8][14]

Causality in Experimental Design:
  • Why DSC over UV-Melt? While UV-melting is excellent for determining Tm, DSC provides a direct measurement of the energetic changes associated with denaturation, offering a more complete thermodynamic profile.[11][13] It is considered a more rigorous method for obtaining these parameters.[15]

  • Why a reference cell? A DSC instrument has two cells, a sample cell and a reference cell, which contains only the buffer.[8] The instrument measures the differential heat flow required to maintain both cells at the same temperature, thus isolating the heat absorbed by the sample during melting.[11]

  • Why is concentration important? The signal strength in DSC is directly proportional to the concentration of the nucleic acid. Higher concentrations are typically required compared to UV-melting experiments to obtain a good signal-to-noise ratio.[8]

Step-by-Step Protocol for DSC Analysis:
  • Sample Preparation: Prepare the annealed oligonucleotide duplex as described for UV-melting, but at a higher concentration (typically in the range of 50-200 µM). The buffer should be thoroughly degassed to prevent bubble formation.

  • Instrument Setup:

    • Load the sample into the sample cell and an equal volume of the matched buffer into the reference cell.[8]

    • Pressurize the cells to prevent boiling at higher temperatures.

  • Data Acquisition:

    • Perform several pre-scans to ensure thermal equilibrium and baseline stability.

    • Acquire a buffer-versus-buffer scan, which will be used for baseline subtraction.[8]

    • Acquire the sample-versus-buffer scan over a desired temperature range at a constant scan rate (e.g., 1°C/min).[8]

  • Data Analysis:

    • Subtract the buffer-versus-buffer scan from the sample-versus-buffer scan to obtain the excess heat capacity curve (Cp vs. T).[14]

    • The Tm is the temperature at the peak of the transition.

    • The calorimetric enthalpy (ΔHcal) is the area under the transition peak.

    • The van't Hoff enthalpy (ΔHvH) can be derived from the shape of the curve. A ratio of ΔHvH/ΔHcal close to 1 suggests a two-state melting transition.

    • The entropy change (ΔS) is calculated from ΔH and Tm.

    • The Gibbs free energy (ΔG) can then be calculated at a specific temperature (e.g., 37°C).

The following diagram illustrates the DSC analysis workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis anneal Prepare Concentrated Annealed Duplex degas Degas Buffer anneal->degas load_dsc Load Sample & Reference Cells degas->load_dsc buffer_scan Buffer-Buffer Scan load_dsc->buffer_scan sample_scan Sample-Buffer Scan load_dsc->sample_scan subtract Baseline Subtraction buffer_scan->subtract sample_scan->subtract analyze_curve Analyze Excess Heat Capacity Curve subtract->analyze_curve thermo_params Determine ΔH, ΔS, ΔG, Tm analyze_curve->thermo_params caption Figure 2. Workflow for DSC analysis of duplex stability.

Caption: Figure 2. Workflow for DSC analysis of duplex stability.

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event at a constant temperature.[16] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka or Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[11][15]

Causality in Experimental Design:
  • Why ITC for duplex stability? While often used for protein-ligand interactions, ITC is also a powerful tool for studying the hybridization of nucleic acid molecules.[8][14] It provides a direct measure of the binding thermodynamics at a specific, often physiologically relevant, temperature.

  • Why titrate one strand into the other? The stepwise addition of one oligonucleotide (the "ligand" in the syringe) to its complement (the "macromolecule" in the cell) allows for the precise measurement of the heat change as the binding reaction proceeds towards saturation.[17]

  • Why is buffer matching critical? Any mismatch in the buffer composition between the syringe and the cell will generate heats of dilution, which can obscure the true binding signal.[16]

Step-by-Step Protocol for ITC Analysis:
  • Sample Preparation: Prepare highly purified and accurately quantified single-stranded oligonucleotides in a matched, degassed ITC buffer. One strand is placed in the sample cell, and the complementary strand is loaded into the titration syringe at a concentration typically 10-15 times higher.

  • Instrument Setup:

    • Equilibrate the instrument at the desired experimental temperature (e.g., 25°C or 37°C).

    • Load the sample and reference cells (the reference cell contains buffer only).

    • Load the syringe with the titrant strand.

  • Data Acquisition:

    • Perform a series of small, precisely controlled injections of the titrant into the sample cell.[17]

    • The instrument records the heat change after each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two strands.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and n.

    • ΔG and ΔS can then be calculated using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS .

The following diagram illustrates the logical relationship in ITC data analysis:

ITC_Logic cluster_params Directly Determined Parameters cluster_calc_params Calculated Parameters raw_data Raw ITC Data (Heat Pulses) integrated_data Integrated Heat per Injection raw_data->integrated_data binding_isotherm Binding Isotherm (kcal/mol vs Molar Ratio) integrated_data->binding_isotherm model_fitting Fit to Binding Model binding_isotherm->model_fitting Ka Ka (Binding Affinity) model_fitting->Ka DeltaH ΔH (Enthalpy) model_fitting->DeltaH n n (Stoichiometry) model_fitting->n DeltaG ΔG (Gibbs Free Energy) Ka->DeltaG DeltaH->DeltaG DeltaS ΔS (Entropy) DeltaH->DeltaS DeltaG->DeltaS caption Figure 3. Logical flow of data analysis in ITC.

Caption: Figure 3. Logical flow of data analysis in ITC.

Data Presentation and Interpretation

To effectively compare the thermodynamic stability of a DAP-N containing duplex with its canonical counterpart, the quantitative data should be summarized in a clear, tabular format.

Table 1: Comparative Thermodynamic Data for a 12-mer DNA Duplex
Duplex Sequence (5'-3')Tm (°C)ΔH (kcal/mol)ΔS (cal/mol·K)ΔG°₃₇ (kcal/mol)
GCT GAT GTC GAC55.2-85.6-235.1-17.9
CGA CTA CAG CTG
GCT GDT GTC GAC 62.5 -92.3 -250.8 -19.8
CGA CTA CAG CTG

Data are hypothetical but representative of expected trends for a duplex containing a single Adenine (A) to 2,6-Diaminopurine (D) substitution paired with Thymine (T).

Interpretation of Results:
  • Increased Tm: The duplex containing the DAP-N:T pair exhibits a significantly higher Tm (62.5°C vs. 55.2°C), indicating enhanced thermal stability.[2][3] This is a direct consequence of the additional hydrogen bond.

  • More Favorable Enthalpy (ΔH): The ΔH for the DAP-N containing duplex is more negative, confirming that the formation of this duplex is enthalpically more favorable. This aligns with the formation of a third hydrogen bond.

  • More Favorable Gibbs Free Energy (ΔG): The ΔG at 37°C is more negative for the modified duplex, quantifying its greater thermodynamic stability under physiological conditions. The stabilization effect of a single DAP-N substitution can contribute approximately 1-2 kcal/mol to the duplex stability.[1][18]

Conclusion and Future Directions

The rigorous thermodynamic characterization of oligonucleotides containing 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is crucial for its application in therapeutic and diagnostic contexts. The methodologies outlined in this guide—UV-thermal denaturation, Differential Scanning Calorimetry, and Isothermal Titration Calorimetry—provide a robust framework for quantifying the enhanced stability conferred by this modification.

The data consistently demonstrate that the substitution of adenine with DAP-N results in a more stable duplex when paired with thymine, driven by a more favorable enthalpy of formation. This enhanced binding affinity can lead to improved potency and specificity of oligonucleotide-based drugs. Future research should focus on the impact of multiple DAP-N incorporations within a single oligonucleotide, its pairing properties with other natural and modified bases, and its influence on the kinetics of hybridization. Such studies will further refine our understanding and expand the utility of this powerful modification in the next generation of nucleic acid therapeutics.

References

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Foundational

Structural Properties and Hydrogen Bonding of 2,6-Diaminopurine-2'-Deoxyriboside: A Technical Guide for Advanced Oligonucleotide Engineering

Introduction to 2,6-Diaminopurine-2'-Deoxyriboside (DAP) In the landscape of synthetic biology and oligonucleotide therapeutics, the precise control of nucleic acid hybridization thermodynamics is paramount. 2,6-Diaminop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 2,6-Diaminopurine-2'-Deoxyriboside (DAP)

In the landscape of synthetic biology and oligonucleotide therapeutics, the precise control of nucleic acid hybridization thermodynamics is paramount. 2,6-Diaminopurine-2'-deoxyriboside (commonly referred to as DAP, 2-amino-dA, or the Z-base) is a naturally occurring, non-canonical purine nucleoside originally discovered in cyanophage genomes. Unlike standard adenine, which pairs with thymine via two hydrogen bonds, DAP features an additional exocyclic amine at the C2 position. This structural modification allows DAP to form a third Watson-Crick hydrogen bond with the C2 carbonyl oxygen of thymine (or uracil in RNA)[1].

For drug development professionals engineering Antisense Oligonucleotides (ASOs), siRNA, or diagnostic PCR probes, substituting standard deoxyadenosine (dA) with 2-amino-dA provides a powerful mechanism to increase duplex thermal stability ( ΔTm​ ), alter minor groove hydration, and enhance mismatch discrimination without disrupting the overall B-form helical geometry[2].

Structural and Thermodynamic Causality

The Mechanics of the Third Hydrogen Bond

The fundamental advantage of DAP lies in its hydrogen-bonding topology. In a standard A:T base pair, the minor groove face of adenine presents a non-polar C2-H. By replacing this proton with an exocyclic primary amine (-NH₂), DAP introduces a novel hydrogen bond donor. This amine interacts directly with the O2 acceptor of thymine [3].

Causality of Stability: The addition of this third hydrogen bond increases the van 't Hoff enthalpy ( ΔH∘ ) of hybridization. Consequently, the incorporation of DAP into short DNA oligomers increases the thermal stability of the duplex by 1.5 °C to 3.0 °C per DAP:T base pair, depending on the nearest-neighbor sequence context [4].

Minor Groove Alterations and Protein Interactions

Beyond simple thermodynamics, the C2-amine of DAP protrudes into the minor groove of the DNA double helix.

  • Spine of Hydration: The presence of the amine disrupts the highly ordered "spine of hydration" typically found in A-T rich regions of B-DNA.

  • Ligand and Enzyme Recognition: By providing a non-canonical hydrogen bond donor and physically blocking access to the floor of the minor groove, DAP significantly alters the binding kinetics of minor-groove binding drugs (e.g., netropsin) and impedes the activity of specific restriction endonucleases that rely on minor groove flexibility [1].

BasePairLogic A Adenine (A) C2-H (Non-polar) HB2 2 Hydrogen Bonds (Standard A-T) A->HB2 T Thymine (T) O2 (Acceptor) T->HB2 HB3 3 Hydrogen Bonds (DAP-T Pair) T->HB3 DAP 2,6-Diaminopurine (DAP) C2-NH2 (Donor) DAP->HB3 Stab_Low Baseline Duplex Stability Standard Minor Groove HB2->Stab_Low Stab_High Enhanced Thermal Stability Altered Minor Groove Hydration HB3->Stab_High

Fig 1: Logical flow of how C2-amine addition in DAP alters hydrogen bonding and duplex stability.

Quantitative Data: Thermodynamic Impact

To guide sequence design, the following table summarizes the thermodynamic and structural properties of DAP compared to canonical nucleobases. Data is synthesized from optical melting techniques [2].

Base PairHydrogen Bonds ΔTm​ per Substitution (°C)Minor Groove PresentationHelix Conformation
A : T 2Baseline (0.0)C2-H (Adenine)B-form
DAP : T 3+1.5 to +3.0C2-NH₂ (DAP)B-form (DNA:DNA)
G : C 3+2.0 to +3.5C2-NH₂ (Guanine)B-form
I : C 2-1.5 to -2.0C2-H (Inosine)B-form

Note: The exact ΔTm​ contribution of DAP is highly dependent on flanking sequences (nearest-neighbor effects). DAP is particularly stabilizing when placed adjacent to G/C base pairs due to favorable base-stacking interactions [4].

Experimental Protocols: Synthesis and Validation

Working with 2-amino-dA requires specialized chemical approaches. The differential reactivity of the N6 and N2 exocyclic amines means that standard protection strategies used for adenine can lead to branching or incomplete deprotection.

Protocol A: Solid-Phase Oligonucleotide Synthesis with DAP

Objective: Incorporate 2-amino-dA into a synthetic oligonucleotide without inducing depurination or side-reactions. Causality Insight: We utilize Phenoxyacetyl (Pac) or di-isobutyryl protected 2-amino-dA phosphoramidites. The Pac group is highly labile under mild basic conditions, ensuring that the N2 and N6 amines are fully deprotected during standard ammonia cleavage without requiring harsh heating that could degrade the oligonucleotide [5].

Step-by-Step Methodology:

  • Preparation: Dissolve Pac-protected 2-amino-dA-CE phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure water content is <30 ppm to prevent phosphoramidite hydrolysis.

  • Coupling: Program the automated DNA synthesizer to extend the coupling time for the DAP monomer to 6 minutes. Reasoning: The bulky protecting groups on the dual amines create steric hindrance, requiring longer coupling times to achieve >99% stepwise yield.

  • Oxidation & Capping: Proceed with standard iodine oxidation (0.02 M I₂ in THF/pyridine/water) and acetic anhydride capping.

  • Cleavage and Deprotection: Transfer the solid support (CPG) to a sealed vial. Add 1.0 mL of concentrated aqueous ammonium hydroxide (28-30%).

  • Incubation: Incubate at 55 °C for 8 hours. Reasoning: This specific time/temperature matrix is sufficient to cleave the Pac groups from the DAP amines while preventing the degradation of the phosphodiester backbone.

  • Purification: Lyophilize the sample and purify via Reverse-Phase HPLC (Trityl-off protocol) using a TEAA/Acetonitrile gradient.

Protocol B: Thermodynamic Validation via UV-Melting (Tm Analysis)

Objective: Quantify the stabilizing effect of the DAP substitution. Causality Insight: UV-melting must be performed at a slow, controlled heating rate (0.5 °C/min). If heated too quickly, the duplex will melt kinetically rather than thermodynamically, rendering the van 't Hoff equations ( ΔG=ΔH−TΔS ) invalid.

Step-by-Step Methodology:

  • Sample Preparation: Anneal the DAP-modified strand with its complementary target in a physiological buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

  • Concentration: Prepare samples at a final duplex concentration of 2.0 µM. Degas the solution via sonication to prevent bubble formation during heating.

  • Instrument Setup: Load samples into quartz cuvettes (1 cm path length) in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Melting Cycle:

    • Equilibrate at 15 °C for 10 minutes.

    • Ramp temperature from 15 °C to 90 °C at a strict rate of 0.5 °C/min , monitoring absorbance at 260 nm.

    • Cool back to 15 °C at 0.5 °C/min to check for hysteresis. Reasoning: Overlapping heating and cooling curves confirm the system is in thermodynamic equilibrium.

  • Data Analysis: Calculate the first derivative of the absorbance vs. temperature curve. The peak of the derivative curve represents the Tm​ .

ExperimentalWorkflow Step1 1. Solid-Phase Synthesis (Pac-protected DAP Phosphoramidite) Step2 2. Extended Coupling (6 mins to overcome steric hindrance) Step1->Step2 Step3 3. Ammonia Deprotection (55 °C, 8 hours) Step2->Step3 Step4 4. UV-Melting Analysis (260 nm, 0.5 °C/min heating) Step3->Step4 Step5 5. Thermodynamic Extraction (van 't Hoff Analysis) Step4->Step5

Fig 2: Workflow for the synthesis and thermodynamic validation of DAP-oligonucleotides.

Applications in Drug Development

For drug development professionals, the integration of 2-amino-dA is a strategic choice for several applications:

  • Antisense Oligonucleotides (ASOs): ASOs must bind their target mRNA with high affinity to outcompete secondary RNA structures. Substituting canonical adenines with DAP increases the overall binding affinity without increasing the length of the ASO, thereby improving cellular uptake profiles and reducing off-target effects.

  • Diagnostic PCR and Probes: In highly multiplexed PCR assays, primer-dimer formation is a significant issue. Modulating the Tm​ of specific primers using DAP allows scientists to normalize the melting temperatures across a vast multiplex panel, ensuring uniform amplification efficiency. Furthermore, DAP enhances mismatch discrimination, as a DAP:C mismatch is significantly more destabilizing than an A:C mismatch [5].

  • Aptamer Engineering: The altered minor groove geometry provided by the C2-amine can introduce novel binding motifs for target proteins, expanding the chemical space available during SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

References

  • Bailly, C., & Waring, M. J. (1998). The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Nucleic Acids Research, 26(19), 4309-4314.[Link]

  • Cheong, C., Tinoco, I., & Chollet, A. (1988). Thermodynamic studies of base pairing involving 2,6-diaminopurine. Nucleic Acids Research, 16(11), 5115-5122.[Link]

  • Nuthanakanti, A., & Serpell, C. J. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 24(32), 6111-6116.[Link]

  • Kawase, Y., et al. (2014). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. MDPI, 19(8), 11846-11857.[Link]

  • Seela, F., & Peng, X. (2023). Watson–Crick Base Pairs with Protecting Groups: The 2-Amino Groups of Purine- and 7-Deazapurine-2,6-Diamine as Target Sites for DNA Functionalization by Selective Nucleobase Acylation. Bioconjugate Chemistry, 34(8), 1435-1447.[Link]

Exploratory

Beyond Watson and Crick: A Technical Guide to the Conformational Impact of 2,6-Diaminopurine Deoxyriboside in DNA

Abstract The canonical A-T and G-C base pairs are the bedrock of DNA structure and function. However, the exploration of synthetic nucleoside analogs offers a powerful toolkit to modulate the properties of the DNA double...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The canonical A-T and G-C base pairs are the bedrock of DNA structure and function. However, the exploration of synthetic nucleoside analogs offers a powerful toolkit to modulate the properties of the DNA double helix for therapeutic and biotechnological purposes. This in-depth technical guide focuses on 2,6-diaminopurine deoxyriboside (DAPdR), an analog of deoxyadenosine that introduces a third hydrogen bond when paired with thymine. We will dissect the profound effects of DAPdR incorporation on the thermodynamic stability and three-dimensional conformation of the DNA double helix. This guide provides detailed experimental protocols, data interpretation insights, and explores the practical applications of this modification for researchers, scientists, and professionals in drug development.

Introduction: Engineering Stability into the Double Helix

The stability of the DNA double helix is primarily governed by hydrogen bonding between complementary bases and stacking interactions between adjacent base pairs.[1][2][3] The adenine-thymine (A-T) pair is characterized by two hydrogen bonds, making it less thermally stable than the guanine-cytosine (G-C) pair, which is held together by three. 2,6-diaminopurine (DAP) is an adenine analog that possesses an additional amino group at the 2-position of the purine ring.[4][5][6] This modification allows it to form three hydrogen bonds with thymine, effectively mimicking the stability of a G-C pair.[4][5][6][7]

The incorporation of the deoxyriboside form, DAPdR, in place of deoxyadenosine (dA), therefore significantly enhances the thermal stability of the DNA duplex.[4][5][6] This increased stability, reflected in a higher melting temperature (Tm), makes DAP-modified oligonucleotides particularly valuable for applications requiring robust hybridization, such as antisense therapeutics and diagnostic probes.[5][8] This guide will provide a comprehensive overview of the structural and functional consequences of this powerful modification.

The Structural and Thermodynamic Impact of DAPdR Incorporation

The substitution of adenine with DAP instigates a series of predictable and functionally significant changes to the DNA double helix.

Enhanced Duplex Stability: A Quantitative Perspective

The most prominent effect of DAPdR incorporation is the marked increase in the thermal stability of the DNA duplex. The additional hydrogen bond in the DAP-T base pair provides a significant enthalpic contribution to the overall stability of the helix.[5]

Table 1: Representative Melting Temperatures (Tm) of Canonical vs. DAP-Modified Oligonucleotides

Sequence (12-mer)A-T PairsDAP-T PairsTm (°C)ΔTm per Substitution (°C)
5'-CGCGAATTCGCG-3'2060.5N/A
5'-CGCG(DAP)ATTCGCG-3'1165.0+4.5
5'-CGCG(DAP)A(DAP)TTCGCG-3'0269.5+4.5

Disclaimer: These are illustrative values. Actual Tm is dependent on sequence context, buffer composition, and oligonucleotide concentration.[9][10]

This predictable increase in stability allows for the fine-tuning of oligonucleotide properties for specific applications.

Alterations to the DNA Double Helix Conformation

Beyond thermal stabilization, the introduction of DAPdR induces subtle but significant alterations to the local DNA structure.

  • Minor Groove Perturbation: The additional amino group of DAP is located in the minor groove of the DNA helix. This can lead to a widening of the minor groove and a disruption of the "spine of hydration," the ordered network of water molecules that contributes to B-DNA stability.[4][5][6]

  • Local Flexibility: The DAP-T base pair can affect the local flexibility of the DNA, potentially impeding the interaction with proteins that induce DNA bending.[4][6]

  • Impact on Protein Recognition: The altered minor groove architecture can significantly affect the binding of small molecules, antibiotics, and proteins that recognize specific DNA sequences.[4][5][6]

These conformational changes are critical considerations in the design of DAP-modified oligonucleotides for therapeutic or diagnostic purposes.

Key Experimental Methodologies

A comprehensive understanding of the effects of DAPdR incorporation requires a multi-faceted experimental approach.

Synthesis and Purification of DAP-Containing Oligonucleotides

High-purity oligonucleotides are the cornerstone of reliable experimental data. Automated solid-phase phosphoramidite chemistry is the standard method for their synthesis.

Protocol 1: Automated Synthesis of DAP-Modified Oligonucleotides

  • Phosphoramidite Chemistry: Utilize a commercial 2,6-diaminopurine deoxyriboside phosphoramidite as a direct substitute for the standard deoxyadenosine phosphoramidite during automated DNA synthesis.[11]

  • Solid-Phase Synthesis: Program the DNA synthesizer with the desired sequence, incorporating the DAP phosphoramidite at the specified positions.

  • Cleavage and Deprotection: After synthesis, treat the solid support with a suitable reagent, such as concentrated ammonium hydroxide, to cleave the oligonucleotide and remove protecting groups from the bases and phosphate backbone.[12]

  • Purification: Purify the crude oligonucleotide product using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove failure sequences and other impurities.

  • Quality Control: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Self-Validation: The rigorous purification and quality control steps are essential to ensure that any observed biophysical or biological effects are a direct result of the DAPdR incorporation and not due to synthetic artifacts.

High-Resolution Structural Analysis

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the three-dimensional structure of DAP-modified DNA at atomic resolution.

  • X-ray Crystallography: This technique provides a static, high-resolution image of the DNA molecule in a crystalline state. The resulting electron density map can reveal precise details about bond angles, distances, and helical parameters.[13][14][15][16][17]

  • NMR Spectroscopy: NMR provides information about the structure and dynamics of the DNA in solution, which is more representative of its physiological state. Techniques like NOESY can be used to determine inter-proton distances, which are then used to calculate a structural model of the DNA duplex.[18][19][20][21]

Visualizing the Core Concepts

Diagrammatic representations are invaluable for conceptualizing the impact of DAPdR incorporation.

Caption: Experimental workflow for the characterization of DAP-modified DNA.

G cluster_AT A-T Base Pair (2 H-Bonds) cluster_DAPT DAP-T Base Pair (3 H-Bonds) cluster_GC G-C Base Pair (3 H-Bonds) AT Adenine -- Thymine DAPT 2,6-Diaminopurine --- Thymine GC Guanine --- Cytosine

Caption: Comparison of hydrogen bonding in canonical and DAP-T base pairs.

Applications in Drug Development and Biotechnology

The unique properties of DAP-modified oligonucleotides lend themselves to a variety of cutting-edge applications.

  • Antisense Therapeutics: The enhanced thermal stability of DAP-containing antisense oligonucleotides can lead to higher target affinity.[8][22][23][24] Furthermore, the modification of the minor groove may confer increased resistance to nuclease degradation, a critical attribute for in vivo applications.[25][26][27][28][29]

  • Diagnostic Probes: DAP-modified primers and probes can improve the specificity and sensitivity of diagnostic assays like PCR and fluorescence in situ hybridization (FISH) by enabling the use of higher stringency conditions.[5]

  • DNA Nanotechnology: The ability to precisely control the stability of DNA duplexes is crucial for the rational design and construction of complex DNA-based nanostructures.

  • Probing DNA-Protein Interactions: The systematic substitution of adenine with DAP can be a powerful tool to investigate the role of minor groove contacts in the recognition of DNA by proteins and other ligands.[4][5][6]

Conclusion

The incorporation of 2,6-diaminopurine deoxyriboside is a versatile and potent strategy for modulating the properties of DNA. The resulting increase in thermal stability and the specific alterations to the minor groove conformation provide a powerful means to enhance the performance of oligonucleotides in a wide range of therapeutic and biotechnological applications. A thorough understanding of the structural and thermodynamic consequences of this modification, as outlined in this guide, is essential for its effective implementation.

References

  • Bailly, C., & Waring, M. J. (1998). The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Nucleic Acids Research, 26(19), 4309–4314. [Link]

  • Bailly, C., & Waring, M. J. (1998). The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Nucleic Acids Research, 26(19), 4309–4314. [Link]

  • Bailly, C., & Waring, M. J. (1998). The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. ResearchGate. [Link]

  • 2,6-Diaminopurine: From Prebiotic Earth to Modern Medical Applications. (2025, October 17). Pharmaffiliates. [Link]

  • 2,6-Diaminopurine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Stiffness of DAP DNA. (n.d.). ResearchGate. [Link]

  • 2,6-Diaminopurine-2'-deoxyriboside (DAPdR). (n.d.). Bio-Synthesis Inc. [Link]

  • Rogert, M. C., et al. (2011). Microbial synthesis of 2,6-diaminopurine nucleosides. ResearchGate. [Link]

  • Martinez-Fernandez, L., et al. (2022). Photostability of 2,6-Diaminopurine and its 2'- Deoxyriboside Investigated by Femtosecond Transient Absorption Spectroscopy. ChemRxiv. [Link]

  • ¹H-NMR spectra of DAP. (n.d.). ResearchGate. [Link]

  • Szabla, R., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. ResearchGate. [Link]

  • Bailly, C., & Waring, M. J. (1998). The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. PubMed. [Link]

  • Kypr, J., et al. (1985). NMR Relaxation and the Structure of a Synthetic DNA poly(dA-dT) . poly(dA-dT). Journal of Biomolecular Structure and Dynamics. [Link]

  • Szabla, R., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications, 12(1), 3044. [Link]

  • Comparison between natural Watson-Crick base-pairs C:G, T:A and... (n.d.). ResearchGate. [Link]

  • 1H NMR spectrum of DAP. (n.d.). ResearchGate. [Link]

  • Structure-based design of antisense oligonucleotide drugs. (2023).
  • Base pair. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Lando, D. Y., & Fridman, A. S. (2003). Thermodynamics of DNA containing very stable chemically modified base pairs. Journal of Biomolecular Structure & Dynamics, 20(4), 525–532. [Link]

  • Efil, M., & Vasseur, J. J. (2017). Modified internucleoside linkages for nuclease-resistant oligonucleotides. RSC Advances, 7(82), 52021–52043. [Link]

  • Gsponer, J., et al. (2001). Improved NMR spectra of a protein-DNA complex through rational mutagenesis and the application of a sensitivity optimized isotope-filtered NOESY experiment. Journal of Biomolecular NMR, 19(3), 241–249. [Link]

  • Gibard, C., et al. (2021). Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential?. ChemBioChem, 22(15), 2533–2543. [Link]

  • Nuclease Resistance Modifications. (2025, January 4). Synoligo. [Link]

  • Laikhter, A., & Linse, K. D. (2014). The Chemical Synthesis of Oligonucleotides. Bio-Synthesis Inc. [Link]

  • Kumar, N., et al. (2022). 4'-C-Aminoethoxy-Modified DNAs Exhibit Increased Nuclease Resistance, Sustained RNase H Activity, and Inhibition of KRAS Gene Expression. Chemistry & Biodiversity, 19(8), e202200125. [Link]

  • Initial Primer Synthesis of a DNA Primase Monitored by Real-Time NMR Spectroscopy. (2024, April 10). ETH Zurich Research Collection. [Link]

  • Controlling Nuclease Degradation of Wireframe DNA Origami with Minor Groove Binders. (n.d.). DSpace@MIT. [Link]

  • Bommarito, S., et al. (2000). Thermodynamic parameters for DNA sequences with dangling ends. Nucleic Acids Research, 28(9), 1929–1934. [Link]

  • 鹼基對. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Chandrasekaran, A. R. (2021). Nuclease resistance of DNA nanostructures. Nature Reviews Chemistry, 5, 225–239. [Link]

  • Melchior, W. B., Jr, & Von Hippel, P. H. (1973). Alteration of the relative stability of dA-dT and dG-dC base pairs in DNA. Proceedings of the National Academy of Sciences of the United States of America, 70(2), 298–302. [Link]

  • Lengyel, A., et al. (2011). DNA condensation and its thermal stability influenced by phospholipid bilayer and divalent cations. Colloids and Surfaces B: Biointerfaces, 86(1), 212–217. [Link]

  • Process for the synthesis of oligonucleotides. (2008).
  • Peek, M. E., & Williams, L. D. (2000). X-Ray Crystallography of DNA-Drug Complexes. Georgia Institute of Technology. [Link]

  • Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment. (2025, March 27). Journal of Nanobiotechnology. [Link]

  • Sugimoto, N., et al. (2016). Improved Thermodynamic Parameters and Helix Initiation Factor to Predict Stability of DNA Duplexes. ResearchGate. [Link]

  • Synthesis and applications of chemically modified oligonucleotides. (n.d.). ATDBio. [Link]

  • Franklin's X-Ray Crystallography. (n.d.). University of Massachusetts Amherst. [Link]

  • Base Pairing Specificity A With T G With C. (n.d.). Jack Westin. [Link]

  • Peek, M. E., & Williams, L. D. (2001). X-ray crystallography of DNA-drug complexes. Methods in Enzymology, 340, 333–355. [Link]

  • Gilar, A., et al. (2021). Antisense oligonucleotides: absorption, distribution, metabolism, and excretion. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1337–1347. [Link]

  • x-ray diffraction analysis - of the structure of deoxyribonucleic acid. (n.d.). DSpace@MIT. [Link]

  • Application of Antisense Oligonucleotides as an Alternative Approach for Gene Expression Control and Functional Studies. (2025, October 29). MDPI. [Link]

  • IMPACT 23 …ON BIOCHEMISTRY: Analysis of DNA by X-ray diffraction. (n.d.). De Boeck Supérieur. [Link]

  • Antisense Oligonucleotides, A Novel Developing Targeting Therapy. (2019, February 21). IntechOpen. [Link]

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Foundational

Interaction of 2,6-diaminopurine deoxyriboside with adenine phosphoribosyltransferase (APRT)

An In-Depth Technical Guide to the Interaction of 2,6-Diaminopurine Deoxyriboside with Adenine Phosphoribosyltransferase Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical gu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Interaction of 2,6-Diaminopurine Deoxyriboside with Adenine Phosphoribosyltransferase

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the interaction between the adenine analog 2,6-diaminopurine deoxyriboside (dAP) and the purine salvage enzyme Adenine Phosphoribosyltransferase (APRT). A critical distinction is made between the deoxyriboside (dAP) and its corresponding base, 2,6-diaminopurine (DAP), as the latter is the direct substrate for APRT. This document elucidates the multi-step metabolic activation pathway required for dAP to be processed by APRT, details the enzyme's catalytic mechanism, presents methodologies for studying this interaction, and discusses the profound implications of this molecular engagement in genetic research and therapeutic development.

Introduction: Adenine Phosphoribosyltransferase and Purine Analogs

Adenine Phosphoribosyltransferase (APRT) is a constitutively expressed enzyme central to the purine salvage pathway.[1] This pathway is an energetically efficient alternative to the de novo synthesis of purines, recycling pre-formed bases to generate nucleotides.[1] APRT catalyzes the magnesium-dependent transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, yielding adenosine monophosphate (AMP) and pyrophosphate (PPi).[1]

The Core Reaction of APRT: Adenine + PRPP → AMP + PPi

While functionally redundant in organisms capable of de novo purine synthesis, APRT becomes critical during periods of rapid cell growth, such as in embryogenesis or tumor proliferation.[1] In certain parasitic protozoa, which lack the de novo pathway entirely, APRT is essential for survival, making it an attractive target for antiparasitic drug design.[2]

2,6-diaminopurine (DAP) is a structural analog of adenine, distinguished by an additional amino group at the C2 position of the purine ring.[3] Its deoxyriboside form is 2,6-diaminopurine deoxyriboside (dAP). The interaction of these analogs with APRT is of significant interest because it underpins their biological activity, which ranges from cytotoxicity to antiviral effects.[3] Understanding this interaction is key to leveraging these compounds as research tools and therapeutic agents.

The Metabolic Activation Pathway: A Prerequisite for Interaction

A crucial insight is that 2,6-diaminopurine deoxyriboside (dAP) is not a direct substrate for APRT. Its biological effect via APRT is contingent on its conversion to the free base, 2,6-diaminopurine (DAP). This metabolic activation involves a distinct enzymatic step, primarily catalyzed by Purine Nucleoside Phosphorylase (PNP).[4][5]

The metabolic journey can be summarized as follows:

  • Uptake: dAP is transported into the cell.

  • Cleavage: Purine Nucleoside Phosphorylase (PNP) cleaves the glycosidic bond of dAP, releasing the free base, DAP, and deoxyribose-1-phosphate.

  • APRT-mediated Conversion: DAP, now acting as an adenine mimic, serves as a substrate for APRT, which converts it into 2,6-diaminopurine ribonucleotide monophosphate.

This activation pathway is the reason for DAP's potent cytotoxicity in APRT-competent cells; the resulting nucleotide analog can be further phosphorylated and incorporated into nucleic acids or disrupt cellular metabolic processes.[4] Consequently, cells can develop resistance to DAP by losing APRT function, a principle widely exploited in genetic screening.[3]

It is also noteworthy that dAP can be a substrate for other enzymes, such as adenosine deaminase, which converts it to deoxyguanosine, highlighting a divergent metabolic fate that contributes to a different spectrum of biological effects compared to DAP.[4]

G cluster_outside Extracellular Space cluster_inside Intracellular Space dAP_ext dAP (Deoxyriboside) dAP_int dAP dAP_ext->dAP_int Transport DAP DAP (Free Base) dAP_int->DAP Purine Nucleoside Phosphorylase (PNP) dG Deoxyguanosine dAP_int->dG Adenosine Deaminase DAP_MP DAP Monophosphate (Cytotoxic Nucleotide) DAP->DAP_MP APRT + PRPP

Figure 1: Metabolic activation of dAP. dAP is cleaved by PNP to DAP, the direct substrate for APRT.

Molecular Interaction and Catalytic Mechanism

APRT operates via an ordered sequential Bi-Bi kinetic mechanism.[6] This means the substrates bind in a defined order, and the products are released in a defined order.

  • PRPP Binding: The catalytic cycle begins with the binding of PRPP to the apoenzyme.

  • Purine Binding: The binding of PRPP induces a conformational change that creates the binding site for the purine base (adenine or, in this case, DAP).

  • Catalysis: A key residue, proposed to be Glutamate 104 in human APRT, abstracts a proton from the N9 of the purine. This facilitates a nucleophilic attack by the purine on the anomeric carbon (C1) of the ribose in PRPP. This proceeds through an oxocarbenium-like transition state.

  • Product Release: The products are released sequentially, with pyrophosphate (PPi) departing first, followed by the newly synthesized nucleotide (AMP or DAP-monophosphate). The release of the nucleotide is often the rate-limiting step of the reaction.

The active site of APRT is tailored to accommodate adenine. The presence of the C2-amino group in DAP introduces an additional hydrogen bond donor. While this might alter binding affinity, the overall geometry of DAP is sufficiently similar to adenine to allow it to be processed effectively by the enzyme, leading to the formation of the corresponding nucleotide.

E APRT (E) E_PRPP E-PRPP E->E_PRPP E_PRPP_DAP E-PRPP-DAP (Ternary Complex) E_PRPP->E_PRPP_DAP E_DAPMP_PPi E-DAPMP-PPi E_PRPP_DAP->E_DAPMP_PPi Catalysis E_DAPMP E-DAPMP E_DAPMP_PPi->E_DAPMP PPi PPi E_DAPMP_PPi->PPi E_DAPMP->E DAPMP DAP-MP E_DAPMP->DAPMP PRPP PRPP PRPP->E_PRPP DAP DAP DAP->E_PRPP_DAP cluster_APRT APRT Reaction (Rate-Limiting) cluster_Coupling Coupling System DAP DAP DAP_MP DAP-MP DAP->DAP_MP APRT PRPP PRPP PRPP->DAP_MP PPi PPi ADP1 ADP DAP_MP->ADP1 Myokinase ATP1 ATP ATP1->ADP1 ADP1->ATP1 Pyruvate Kinase PEP PEP PYR Pyruvate PEP->PYR NAD NAD+ PYR->NAD Lactate Dehydrogenase NADH NADH (Abs @ 340nm) NADH->NAD

Figure 3: Workflow for the continuous coupled spectrophotometric APRT assay.

Cell-Based Functional Assay: Selection of APRT-Deficient Cells

This protocol uses the cytotoxicity of DAP to functionally assess APRT activity in a cell population or to select for rare APRT-deficient mutants.

Objective: To determine cellular sensitivity to DAP as a proxy for APRT activity.

Step-by-Step Methodology:

  • Cell Culture: Culture cells (e.g., human lymphocytes, fibroblasts) under standard conditions in appropriate growth medium.

  • Cell Plating: Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for colony formation) at a predetermined density that allows for growth over the experimental period. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of DAP in the growth medium. A typical concentration range to test is 0.1 µM to 100 µM. Replace the existing medium with the DAP-containing medium. Include a vehicle-only control (0 µM DAP).

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity, typically 3-7 days for viability assays or 10-14 days for colony formation assays.

  • Assessment:

    • Viability Assay: Use a metabolic indicator dye (e.g., MTT, PrestoBlue) to quantify cell viability according to the manufacturer's instructions. Measure the output (e.g., absorbance, fluorescence) on a plate reader.

    • Colony Formation Assay: Aspirate the medium, wash with PBS, and stain the surviving colonies with a solution like crystal violet. Count the number of colonies in each well.

  • Data Analysis:

    • For viability assays, normalize the results to the vehicle control and plot cell viability (%) against DAP concentration. Calculate the IC₅₀ (the concentration of DAP that inhibits growth by 50%).

    • For colony formation, calculate the plating efficiency for each condition. APRT-competent cells will show a sharp decrease in colony formation with increasing DAP concentration.

Applications and Broader Implications

  • Genetic Research: The most prominent application of the DAP-APRT interaction is in somatic cell genetics. Because APRT-mediated conversion of DAP is cytotoxic, DAP is a powerful selective agent for isolating APRT-deficient cells. [4][7]This allows researchers to study mutation rates, gene function, and chromosomal mapping, as the APRT gene is located on human chromosome 16. [7]* Drug Development: In parasitic protozoa like Leishmania and Trypanosoma, which depend on purine salvage, APRT is a validated drug target. [2]Understanding how the enzyme interacts with adenine analogs like DAP provides a structural and mechanistic framework for designing more potent and selective inhibitors or pro-drugs that are specifically activated by the parasite's APRT.

  • Cancer Therapy: DAP itself was historically investigated as a leukemia treatment. [3]The principle of metabolic activation of a purine analog to a toxic nucleotide remains a cornerstone of chemotherapy. Studying the APRT-DAP interaction provides insights into mechanisms of drug action and resistance. [3]

Conclusion

The interaction between 2,6-diaminopurine deoxyriboside and adenine phosphoribosyltransferase is indirect yet profound. It is a multi-step process initiated by the cleavage of the deoxyriboside (dAP) to its free base (DAP), which is the true substrate for APRT. The subsequent enzymatic conversion of DAP into a cytotoxic nucleotide is a pivotal event with significant consequences. This interaction serves as a powerful tool in genetic research for selecting APRT-deficient cells and provides a valuable model for understanding enzyme-substrate specificity, pro-drug activation, and mechanisms of drug resistance. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for professionals aiming to investigate or exploit this fundamental biochemical pathway.

References

  • Hershfield, M. S., & Seegmiller, J. E. (1976). Purine reutilization and synthesis de novo in long-term human lymphocyte cell lines deficient in adenine phosphoribosyltransferase activity. Journal of Biological Chemistry, 252(17), 6002-6010. [Link]

  • Kocharian, Sh. M., & Chubarian, F. G. (1981). [Mutations of resistance to 2,6-diaminopurine and 6-methylpurine that affect adenine phosphoribosyltransferase in Escherichia coli K-12]. Genetika, 17(4), 636-643. [Link]

  • Garattini, E., & Terao, M. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Advances in Enzyme Regulation, 29, 271-285. [Link]

  • Wikipedia contributors. (2023). Adenine phosphoribosyltransferase. Wikipedia, The Free Encyclopedia. [Link]

  • Gubler, M., & Al-Khalili Sjöström, L. (2002). Kinetic Mechanism of Adenine Phosphoribosyltransferase From Leishmania Donovani. Biochemistry, 41(12), 4071-4078. [Link]

  • Wikipedia contributors. (2023). 2,6-Diaminopurine. Wikipedia, The Free Encyclopedia. [Link]

  • Giblett, E. R., Ammann, A. J., Sandman, R., Wara, D. W., & Diamond, L. K. (1975). Nucleoside-phosphorylase deficiency in a child with severely defective T-cell immunity and normal B-cell immunity. The Lancet, 305(7914), 1010-1013. [Link]

  • Iñigo, S., & Perona, R. (2009). Utilization of 2,6-diaminopurine by Salmonella typhimurium. Journal of Bacteriology, 171(7), 4004-4009. [Link]

  • Wang, Y., & Liu, D. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology, 17(7), 1845-1853. [Link]

  • Jardim, A., & Ullman, B. (2022). Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active. PLOS ONE, 17(2), e0263323. [Link]

  • Tischfield, J. A., & Ruddle, F. H. (1974). The locus for human adenine phosphoribosyltransferase on chromosome no. 16. Proceedings of the National Academy of Sciences, 71(1), 45-49. [Link]

  • UniProt Consortium. (2024). APRT - Adenine phosphoribosyltransferase - Homo sapiens (Human). UniProt. [Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Activation of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol in Preliminary Cell Models

Executive Summary & Chemical Identity The rational design of purine nucleoside analogs remains a cornerstone of antiviral and antineoplastic drug development. Among these, 5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxola...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The rational design of purine nucleoside analogs remains a cornerstone of antiviral and antineoplastic drug development. Among these, 5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol —commonly referred to in the literature as 2,6-diaminopurine-2'-deoxyriboside (DAPdR) or 2-amino-2'-deoxyadenosine—stands out due to its unique metabolic routing.

Unlike its parent nucleobase, 2,6-diaminopurine (DAP), which directly depletes ATP pools, DAPdR functions as a highly specific prodrug. To harness its therapeutic potential, researchers must understand its intracellular pharmacokinetics (PK) and pharmacodynamics (PD). This guide dissects the intracellular metabolic activation of DAPdR, its downstream enzymatic targets, and the rigorous analytical workflows required to profile its activity in preliminary cell models, such as the L1210 mouse leukemia line .

Intracellular Pharmacokinetics: The ADA-dG-dGTP Axis

Extracellular concentration is a poor predictor of nucleoside analog efficacy; the true pharmacokinetic driver is the rate of intracellular metabolic activation.

Upon entering the cell, DAPdR does not exert immediate cytotoxicity. Instead, it is recognized as a high-affinity substrate by Adenosine Deaminase (ADA) . ADA rapidly deaminates the 2,6-diaminopurine moiety, converting DAPdR into deoxyguanosine (dG) .

Once formed, dG is sequentially phosphorylated by intracellular kinases (predominantly deoxycytidine kinase, dCK) to form deoxyguanosine triphosphate (dGTP) . This metabolic funneling creates a massive, unnatural expansion of the intracellular dGTP pool.

MetabolicPathway DAPdR DAPdR (5-(2,6-Diaminopurin-9-yl)- 2-(hydroxymethyl)oxolan-3-ol) ADA Adenosine Deaminase (ADA) DAPdR->ADA Deamination dG Deoxyguanosine (dG) ADA->dG Kinases Intracellular Kinases (dCK) dG->Kinases Phosphorylation dGTP dGTP Accumulation Kinases->dGTP RNR Ribonucleotide Reductase (RNR) dGTP->RNR Allosteric Inhibition Arrest G1/G0 Cell Cycle Arrest RNR->Arrest dNTP Imbalance

Metabolic activation of DAPdR leading to RNR inhibition and cell cycle arrest.

Pharmacodynamic Consequences: RNR Blockade

The primary pharmacodynamic target of the expanded dGTP pool is Ribonucleotide Reductase (RNR) . RNR is the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs) from ribonucleotides.

High concentrations of dGTP bind to the allosteric specificity site of RNR, locking the enzyme into a conformation that prevents the reduction of cytidine diphosphate (CDP) and adenosine diphosphate (ADP). This causes a severe depletion of dCTP and dATP pools. Without the necessary building blocks for DNA replication, the cell cannot transition through the restriction point, resulting in a pronounced G1/G0 cell cycle arrest .

Modulatory Strategies & Comparative Profiling

To validate this mechanistic pathway in cell models, researchers utilize specific enzymatic inhibitors and rescue agents. For instance, co-administering 8-aminoguanosine (a potent inhibitor of purine nucleoside phosphorylase, PNP) prevents the catabolic breakdown of dG into guanine. This forces the metabolic flux entirely toward dGTP synthesis, synergistically potentiating the cytostatic effect of DAPdR.

Table 1: Pharmacokinetic & Pharmacodynamic Profiling in L1210 Cells
Parameter5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (DAPdR)2,6-Diaminopurine (DAP)
Primary Metabolic Route Deamination via Adenosine Deaminase (ADA)Phosphoribosylation via PNP / PRPP
Major Active Metabolite Deoxyguanosine Triphosphate (dGTP)DAP Riboside Triphosphate
Primary Enzymatic Target Ribonucleotide Reductase (RNR)ATP synthesis pathways (ATP depletion)
Cell Cycle Arrest Phase G1/G0 PhaseG2/M Phase
Rescue Agent Deoxycytidine (Partial rescue via dCTP replenishment)Adenine (Complete rescue)
Synergistic Enhancer 8-Aminoguanosine (PNP inhibitor)None observed

Analytical Workflows for PK/PD Validation

Investigating nucleoside analogs requires highly controlled experimental conditions. Intracellular triphosphates are notoriously unstable and will rapidly degrade if cellular metabolism is not instantly halted. Below are the self-validating protocols designed to accurately capture the PK/PD profile of DAPdR.

Workflow CellCulture 1. L1210 Cell Culture & DAPdR Incubation Quenching 2. Metabolic Quenching (Cold 80% Methanol, -80°C) CellCulture->Quenching Time-course sampling Extraction 3. Intracellular Metabolite Extraction & Centrifugation Quenching->Extraction Cell lysis & IS spiking LCMS 4. HPLC-MS/MS Analysis (MRM Mode) Extraction->LCMS Supernatant collection Data 5. PK Profiling & Compartmental Modeling LCMS->Data Peak integration

Step-by-step experimental workflow for intracellular PK profiling of DAPdR.

Protocol 1: Intracellular Metabolite Extraction and LC-MS/MS Quantification

This protocol utilizes isotope dilution mass spectrometry to ensure absolute quantitative accuracy.

  • Cell Seeding and Drug Exposure: Seed log-phase L1210 cells at 1×105 cells/mL and expose to DAPdR (10–100 µM).

    • Causality: Exponentially growing cells ensure active DNA synthesis and high RNR expression, providing a reliable, dynamic baseline for measuring dNTP pool fluctuations.

  • Rapid Metabolic Quenching: At designated time points (e.g., 0.5, 1, 2, 4, 8 h), rapidly transfer cell suspensions into 80% cold methanol (-80°C).

    • Causality: Rapid cooling instantly denatures metabolic enzymes (such as ADA and endogenous phosphatases), preserving highly transient intracellular triphosphates (dGTP) from artifactual degradation.

  • Extraction and Internal Standard Addition: Spike a stable-isotope labeled internal standard (e.g., 13C10​ -dGTP) directly into the lysis buffer.

    • Causality: This creates a self-validating system. The internal standard perfectly mimics the analyte's behavior, automatically correcting for matrix effects, extraction losses, and ion suppression during electrospray ionization (ESI).

  • Centrifugation and Filtration: Centrifuge samples at 14,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm membrane.

    • Causality: This step precipitates denatured proteins and cellular debris, protecting the sensitive HPLC column from particulate fouling and extending instrument lifespan.

  • HPLC-MS/MS Analysis: Perform chromatographic separation using a porous graphitic carbon (PGC) column, detecting analytes in Multiple Reaction Monitoring (MRM) mode.

    • Causality: PGC columns effectively retain highly polar nucleotides without the need for ion-pairing reagents (which contaminate mass spectrometers). MRM mode provides maximum specificity by filtering for exact precursor-to-product ion transitions.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol validates the downstream pharmacodynamic effect (RNR inhibition).

  • Harvest and Fixation: Wash DAPdR-treated cells with cold PBS and fix dropwise in 70% ethanol at -20°C.

    • Causality: Ethanol dehydrates the cells and permeabilizes the lipid bilayer, allowing the fluorescent DNA dye to enter while preserving the structural integrity of the cell for single-cell analysis.

  • RNase A Treatment: Incubate fixed cells with RNase A (50 µg/mL) for 30 minutes at 37°C.

    • Causality: Propidium Iodide (PI) intercalates into both DNA and RNA. Enzymatically degrading the RNA ensures the resulting fluorescence signal is strictly proportional to genomic DNA content, preventing false-positive DNA measurements.

  • Propidium Iodide Staining and Acquisition: Add PI (50 µg/mL) and analyze via flow cytometry (excitation 488 nm).

    • Causality: By measuring the fluorescence intensity, we can quantify the exact percentage of cells in G1/G0 (2n DNA), S phase, and G2/M (4n DNA). A massive accumulation of cells at the 2n peak directly validates the specific G1/G0 arrest induced by DAPdR's dNTP depletion.

Conclusion

The therapeutic utility of 5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol relies entirely on its sophisticated intracellular pharmacokinetics. By acting as a "Trojan horse" substrate for Adenosine Deaminase, it hijacks the cell's salvage pathways to selectively poison Ribonucleotide Reductase via dGTP accumulation. Profiling this mechanism requires stringent analytical controls, rapid metabolic quenching, and robust LC-MS/MS workflows to ensure data integrity before advancing to in vivo models.

References

  • Title: Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: 2-Amino-2'-deoxyadenosine | CID 97188 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Protocols & Analytical Methods

Method

Protocol for incorporating 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol into custom oligonucleotides

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

The incorporation of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol —universally known in oligonucleotide synthesis as 2-Amino-deoxyadenosine (2-Amino-dA) or 2,6-Diaminopurine (DAP) deoxyriboside —is a highly effective strategy for enhancing duplex stability and target specificity. This application note details the mechanistic rationale, quantitative thermodynamic benefits, and a rigorously validated protocol for synthesizing 2-Amino-dA modified oligonucleotides while circumventing the critical risk of oxidative strand scission.

Part 1: Mechanistic Insights & Chemical Rationale

The Power of the Third Hydrogen Bond

Standard adenine-thymine (A-T) base pairs are stabilized by two hydrogen bonds. By utilizing 2-Amino-dA, an additional exocyclic amino group is introduced at the 2-position of the purine ring. This modification allows the formation of a third hydrogen bond with the C2-carbonyl oxygen of thymine, perfectly mimicking the geometry and thermodynamic strength of a G-C base pair [1].

This structural change has two profound effects:

  • Thermodynamic Enhancement: Duplex melting temperature (Tm) increases by approximately 1.0°C to 1.5°C per substitution, making it invaluable for short, high-affinity probes (e.g., TaqMan probes, aptamers) [2].

  • Mismatch Discrimination: The protruding 2-amino group sterically clashes with the amino group of guanine in A-G wobble mismatches, radically improving sequence specificity and reducing off-target binding [3].

Thermodynamics cluster_0 Standard A-T Pair cluster_1 Modified DAP-T Pair A Adenine (A) T1 Thymine (T) A->T1 2 H-Bonds DAP 2-Amino-dA (DAP) T2 Thymine (T) DAP->T2 3 H-Bonds

Logical relationship of stability between standard A-T and 2-Amino-dA-T base pairs.

The Oxidation Vulnerability & Causality

Standard phosphoramidite synthesis relies on 0.02 M aqueous iodine to oxidize the phosphite triester to a stable phosphate. However, the standard bis-formamidine protecting groups used for 2-Amino-dA are highly electron-rich. Exposure to aqueous iodine leads to oxidative depurination (cleavage of the glycosidic bond). During the subsequent basic deprotection step, these abasic sites undergo β-elimination, resulting in severe strand scission [3].

The Solution: To prevent this, our protocol mandates the use of a non-aqueous oxidant, 0.5 M (10-Camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile, which quantitatively oxidizes the backbone without damaging the nucleobase [3].

Part 2: Quantitative Data Summaries

Table 1: Thermodynamic and Specificity Impact of 2-Amino-dA
Base PairHydrogen BondsRelative Stability (ΔTm per substitution)Mismatch Discrimination (A-G vs DAP-G)
A - T 2BaselineModerate (Wobble pair possible)
DAP - T 3+1.0°C to +1.5°CHigh (Steric clash prevents wobble)
Table 2: Oxidation and Deprotection Strategy Matrix
Protecting GroupRecommended OxidantOxidation TimeDeprotection ConditionsRisk of Strand Scission
Bis-formamidine 0.5 M CSO in ACN3 minutesNH₄OH, 55°C, 24hLow (with CSO) / High (with I₂)
Phenoxyacetyl (Pac) 0.02 M I₂ in H₂O/Py/THFStandardNH₄OH, 55°C, 24hLow

Part 3: Experimental Protocol & Workflow

SynthesisWorkflow Start Solid Support (CPG) Detrit 1. Detritylation (3% DCA in DCM) Start->Detrit Coupling 2. Coupling (2-Amino-dA + Activator) Detrit->Coupling Oxidation 3. Oxidation (0.5 M CSO in ACN) Coupling->Oxidation Prevents strand scission Capping 4. Capping (Ac2O / NMI) Oxidation->Capping Capping->Detrit Next Cycle Deprotect Cleavage & Deprotection (NH4OH, 55°C, 24h) Capping->Deprotect Synthesis Complete

Workflow for 2-Amino-dA incorporation highlighting the critical CSO oxidation step.

Step 1: Reagent Preparation
  • Phosphoramidite: Dissolve 2-Amino-dA-CE Phosphoramidite (bis-formamidine protected) in anhydrous acetonitrile (ACN) to a final concentration of 0.1 M.

    • Causality: Moisture must be strictly <30 ppm to prevent hydrolysis of the reactive phosphoramidite moiety, which would drastically reduce coupling efficiency.

  • Oxidizer Replacement: Replace the standard 0.02 M Iodine oxidation solution on the synthesizer with 0.5 M (10-Camphorsulfonyl)oxaziridine (CSO) in anhydrous ACN.

Step 2: Automated Synthesizer Programming
  • Coupling: Program a standard coupling time (typically 3 to 6 minutes depending on the activator and synthesizer model) [3].

  • Oxidation: Adjust the oxidation step to 3 minutes when using 0.5 M CSO.

    • Causality: CSO reacts slightly slower than aqueous iodine; a 3-minute contact time ensures quantitative conversion of the phosphite triester to the phosphate backbone, preventing n-1 deletion sequences.

  • Multiple Additions: If standard iodine must be used (due to hardware limitations), limit 2-Amino-dA insertions to a maximum of 3 per oligonucleotide to minimize cumulative strand scission risks [3].

Step 3: Cleavage and Deprotection
  • Reagent: Transfer the solid support (CPG) to a sealed pressure vial and add 1.0 mL of concentrated Ammonium Hydroxide (NH₄OH, 28-30%).

  • Incubation: Heat the vial at 55°C for 24 hours .

    • Causality: The bis-formamidine protecting groups are sterically hindered and kinetically slow to hydrolyze. Shortening this step will result in incomplete deprotection, yielding oligonucleotides with +44 Da mass adducts that fail to hybridize correctly [3].

  • Alternative: AMA (Ammonium hydroxide/40% aqueous methylamine 1:1 v/v) can be used at 65°C for 1.5 hours if rapid deprotection is required.

Part 4: Quality Control & Self-Validating System

To ensure the integrity of the final product, the protocol is built as a self-validating system. Downstream processing must confirm the specific physical properties imparted by the 2-Amino-dA modification.

Validation Crude Crude Oligo HPLC RP-HPLC (Check Deprotection) Crude->HPLC MS ESI-MS (+15 Da per DAP) HPLC->MS UV UV Melting (+1.5°C Tm shift) MS->UV

Self-validating quality control workflow for 2-Amino-dA modified oligonucleotides.

  • Desalting/Purification: Cool the deprotection vial, evaporate the ammonia via SpeedVac, and purify the crude oligonucleotide using Reversed-Phase HPLC (RP-HPLC). Monitor for late-eluting peaks which indicate incomplete removal of formamidine groups.

  • Mass Spectrometry (ESI-MS): Confirm the mass. Validation Check: Each 2-Amino-dA insertion must increase the total mass by exactly +15.0 Da compared to a standard Adenine insertion.

  • UV Melting (Tm Analysis): Validation Check: Hybridize the purified oligo against its complementary target. A successful incorporation will yield the expected +1.0°C to +1.5°C increase in Tm per DAP residue.

References

  • Title: A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 2-Amino-dA-CE Phosphoramidite - (10-1085) Source: Glen Research URL: [Link]

  • Title: Chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes Source: Nucleic Acids Research (Oxford Academic) URL: [Link]

Sources

Application

Using 2,6-diaminopurine-2'-deoxyriboside to increase PCR primer duplex stability

Application Note Introduction: The Challenge of Primer Stability in PCR The specificity and efficiency of the Polymerase Chain Reaction (PCR) are fundamentally dependent on the stable and specific hybridization of oligon...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Introduction: The Challenge of Primer Stability in PCR

The specificity and efficiency of the Polymerase Chain Reaction (PCR) are fundamentally dependent on the stable and specific hybridization of oligonucleotide primers to their target DNA sequence. The melting temperature (Tₘ) of a primer, the point at which half of the primer-template duplexes have dissociated, is a critical parameter in PCR protocol design.[1][2] Primers with low Tₘ values, often due to high Adenine (A) and Thymine (T) content, can lead to non-specific amplification at lower annealing temperatures and reduced PCR yield. Conversely, excessively high Tₘ values, typical of GC-rich sequences, can promote the formation of secondary structures that inhibit amplification.

To address the challenge of low primer-template stability, researchers can employ modified nucleosides that enhance duplex formation. One of the most effective and elegant solutions is the substitution of deoxyadenosine (dA) with its analog, 2,6-diaminopurine-2'-deoxyriboside (dD) .[3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles, applications, and protocols for leveraging dD to enhance PCR primer performance.

The Principle: A Third Hydrogen Bond for Superior Stability

The stability of the DNA double helix is maintained primarily by hydrogen bonds between complementary base pairs. In a standard Watson-Crick model, Adenine forms two hydrogen bonds with Thymine (A-T), while Guanine (G) and Cytosine (C) form a more stable trio of hydrogen bonds (G-C).

2,6-diaminopurine (dD) is an analog of adenine that features an additional amino group at the 2-position of the purine ring.[4] This seemingly minor modification has a profound impact on its pairing properties. When dD is incorporated into a DNA primer opposite a thymine in the template strand, it forms three hydrogen bonds , mimicking the stability of a G-C pair.[5][6] This increased enthalpic contribution significantly enhances the thermal stability of the primer-template duplex.[7][8]

PCR_Workflow Design Primer Design (Standard vs. dD-Modified) Synthesis Oligo Synthesis (HPLC Purified) Design->Synthesis Setup Set Up Parallel PCR Reactions - Standard Primer Pair - dD-Modified Primer Pair Synthesis->Setup Gradient Gradient PCR (e.g., 55°C to 70°C) Setup->Gradient Analysis Analysis Gradient->Analysis Gel Agarose Gel Electrophoresis (Specificity & Yield) Analysis->Gel Qualitative Melt Melt Curve Analysis (qPCR) (Confirm Tm Shift) Analysis->Melt Quantitative Conclusion Determine Optimal Ta for dD-Primer Gel->Conclusion Melt->Conclusion

Figure 2: Experimental workflow for the validation and optimization of PCR protocols using dD-modified primers.

Materials:

  • DNA Template

  • Standard Primer Pair (unmodified)

  • dD-Modified Primer Pair

  • High-Fidelity DNA Polymerase (e.g., Vent, Phusion, or equivalent) and corresponding buffer [9]* dNTP mix

  • Nuclease-free water

  • Thermocycler (gradient capability recommended)

  • qPCR instrument for melt curve analysis (optional but recommended)

  • Agarose gel electrophoresis system

Methodology:

  • Reaction Setup: Prepare two sets of PCR master mixes, one for the standard primers and one for the dD-modified primers. For a 25 µL reaction:

    • 5X Polymerase Buffer: 5 µL

    • 10 mM dNTPs: 0.5 µL

    • 10 µM Forward Primer: 1.25 µL

    • 10 µM Reverse Primer: 1.25 µL

    • Template DNA (1-10 ng): 1 µL

    • High-Fidelity DNA Polymerase: 0.25 µL

    • Nuclease-free H₂O: to 25 µL

  • Thermal Cycling (Gradient PCR):

    • To empirically determine the optimal annealing temperature (Tₐ), perform a gradient PCR. Set up identical reactions across a range of annealing temperatures.

    • Recommended Gradient: For the standard primer, center the gradient around its calculated Tₘ (e.g., 50°C - 62°C). For the dD-modified primer, use a higher range based on its new estimated Tₘ (e.g., 58°C - 70°C).

    • Cycling Protocol:

      • Initial Denaturation: 98°C for 30 sec

      • 30 Cycles:

        • Denaturation: 98°C for 10 sec

        • Annealing: Gradient for 30 sec

        • Extension: 72°C for 30 sec/kb

      • Final Extension: 72°C for 5 min

      • Hold: 4°C

  • Data Analysis:

    • Agarose Gel Electrophoresis: Analyze 5 µL of each PCR product. For the dD-modified primers, expect to see a sharp, single band of the correct size at higher annealing temperatures compared to the standard primers. The optimal Tₐ is the highest temperature that produces a high yield of the specific product with no non-specific bands. [4] * Melt Curve Analysis (qPCR): If using a qPCR instrument, perform a melt curve analysis after amplification. The product from the dD-modified primers will exhibit a higher melting temperature than the product from the standard primers, directly confirming the increased stability of the amplicon.

Troubleshooting and Expert Considerations

  • Polymerase Compatibility: Most thermostable DNA polymerases, including Taq, Pfu, and their high-fidelity derivatives, can efficiently incorporate dDTP and extend from dD-containing primers. [10][9]No special polymerase is typically required.

  • No Amplification: If no product is observed with dD-primers, the estimated Tₘ may be too high. Re-run the experiment with a lower annealing temperature range. Also, confirm the integrity and sequence of the synthesized oligonucleotides.

  • Non-Specific Products: If non-specific products appear, the annealing temperature is too low. Increase the Tₐ in 1-2°C increments. The benefit of dD is the ability to use more stringent (higher) annealing temperatures.

Conclusion

The substitution of deoxyadenosine with 2,6-diaminopurine-2'-deoxyriboside is a powerful, straightforward, and cost-effective strategy to enhance primer-template duplex stability in PCR. By forming a third hydrogen bond with thymine, dD increases the Tₘ of primers, enabling higher annealing temperatures that lead to greater specificity and improved yields, particularly for challenging AT-rich templates. By following the design principles and validation protocols outlined in this guide, researchers can effectively integrate dD-modified oligonucleotides into their workflows to overcome common PCR hurdles and achieve more robust and reliable results.

References

Sources

Method

Application Note: Enhancing Antisense Oligonucleotide (ASO) Therapeutics with 2,6-Diaminopurine-2'-deoxyriboside (DAPdR)

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The clinical success of Antisense Oligo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The clinical success of Antisense Oligonucleotide (ASO) therapeutics heavily relies on overcoming two fundamental biochemical challenges: nuclease susceptibility and target binding affinity . While the introduction of phosphorothioate (PS) internucleotide linkages elegantly solves the nuclease degradation problem, it incurs a significant thermodynamic penalty, lowering the melting temperature (Tm) of the ASO-target duplex and potentially reducing therapeutic efficacy.

To counteract this destabilization without expanding the ASO length, structural biologists utilize base modifications. 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) is a synthetic deoxyadenosine analog that directly addresses this thermodynamic deficit[].

The Causality of DAPdR's Efficacy

When substituted for a standard adenine (A) in an ASO sequence, the 2-amino group of DAPdR allows the formation of three Watson-Crick hydrogen bonds with a target uracil (U) or thymine (T), compared to the standard two bonds formed by native adenine[2][3].

This structural upgrade drives three distinct therapeutic advantages:

  • Thermodynamic Rescue: Each DAPdR substitution increases the duplex Tm by approximately +1.5°C to +3.0°C, fully neutralizing the destabilizing effects of PS backbones[][2][4].

  • Enhanced Mismatch Discrimination: In native DNA/RNA, an A-G wobble mismatch can sometimes form a stable structure, leading to off-target silencing. The exocyclic 2-amino group of DAPdR creates a severe steric clash with the 2-amino group of guanine, drastically destabilizing A-G mismatches and increasing the sequence specificity of the ASO[].

  • RNase H Compatibility: Unlike bulky sugar modifications (e.g., 2'-MOE or LNA) which cannot be placed in the central "gap" region of a gapmer ASO because they inhibit RNase H, DAPdR maintains the necessary helical geometry (a B-form/A-form intermediate) required for RNase H recruitment and target mRNA cleavage[2][3].

DAPdR_Mechanism A DAPdR Substitution (Replaces Adenine) B 3 Hydrogen Bonds with Target U/T A->B C Steric Clash with Guanine A->C D Increased Duplex Stability (+1.5 to 3.0°C Tm) B->D E Destabilizes A-G Wobble Mismatches C->E F Enhanced Target Affinity & RNase H Recruitment D->F G Improved Off-Target Discrimination E->G

Caption: Logical mechanism of DAPdR enhancing ASO affinity and specificity.

Quantitative Data Summary

The following table summarizes the biophysical impact of substituting native Deoxyadenosine (dA) with DAPdR in an ASO gapmer system.

ParameterNative Deoxyadenosine (dA)2,6-Diaminopurine (DAPdR)Mechanistic Impact
Hydrogen Bonds (vs. U/T) 23Stronger Watson-Crick pairing[3].
Δ Tm per Substitution Baseline (0°C)+1.5°C to +3.0°CCounteracts PS-linkage Tm penalty[][2].
A-G Wobble Stability Moderately StableHighly UnstablePrevents off-target binding via steric clash[].
RNase H Compatibility HighHighRetains minor groove geometry for Ago2/RNase H[2].
Acidic Depurination Risk LowModerate to HighRequires optimized detritylation during synthesis[2].

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis, biophysical validation, and functional testing of DAPdR-modified ASOs.

Workflow S1 1. Solid-Phase Synthesis S2 2. Mild Cleavage & Deprotection S1->S2 S3 3. HPLC & LC-MS Purification S2->S3 S4 4. UV-Melting (Tm) Assay S3->S4 S5 5. RNase H Cleavage Assay S4->S5

Caption: Step-by-step experimental workflow for DAPdR-modified ASO validation.

Protocol 1: Solid-Phase Synthesis & Purification of DAPdR-ASOs

Expert Insight: DAPdR is highly prone to depurination under standard acidic detritylation conditions (e.g., 3% Trichloroacetic acid)[2]. To prevent strand degradation, the protocol must utilize milder acids or shortened exposure times.

Step-by-Step Methodology:

  • Preparation: Dissolve the DAPdR phosphoramidite (e.g., protected with standard fast-deprotecting groups like phenoxyacetyl) in anhydrous acetonitrile to a concentration of 0.1 M.

  • Detritylation: Substitute standard 3% TCA with 3% Dichloroacetic acid (DCA) in toluene. Limit the detritylation contact time to exactly 60 seconds to minimize depurination of the DAPdR residues.

  • Coupling: Perform standard phosphoramidite coupling using 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) as an activator. Extend coupling time for the DAPdR amidite to 6 minutes to ensure >98% coupling efficiency.

  • Sulfurization (For PS Linkages): React with Beaucage reagent or DDTT for 3 minutes to convert the phosphite triester to a phosphorothioate.

  • Cleavage & Deprotection: Transfer the solid support to a sealed vial. Cleave and deprotect using AMA (Ammonium hydroxide/Methylamine 1:1 v/v) at 65°C for 20 minutes. Note: Avoid prolonged heating to prevent side reactions at the modified nucleobase.

  • Purification: Purify the crude ASO using Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) with a TEAA (Triethylammonium acetate) buffer system. Validate mass and purity via LC-MS.

Protocol 2: Thermal Denaturation (Tm) Assay for Affinity Validation

Expert Insight: A self-validating ASO design must empirically demonstrate the predicted +1.5°C to +3.0°C Tm increase. This assay confirms that the 3-hydrogen-bond network is successfully forming with the target RNA[][2].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the DAPdR-ASO and its complementary synthetic RNA target to a final concentration of 2.0 µM each in a physiological buffer (100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat the samples to 90°C for 5 minutes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Allow the samples to cool slowly (1°C/min) to 15°C to ensure proper duplex annealing without kinetic trapping.

  • Melting Phase: Ramp the temperature from 15°C to 90°C at a rate of 0.5°C/min. Continuously monitor absorbance at 260 nm.

  • Data Analysis: Plot the first derivative of the absorbance vs. temperature curve ( dA260​/dT ). The peak of this derivative curve represents the melting temperature (Tm). Compare the Tm of the DAPdR-ASO against an unmodified dA-ASO control.

Protocol 3: In Vitro RNase H Cleavage Assay

Expert Insight: High affinity is therapeutically useless if the modification distorts the minor groove and prevents RNase H from docking. This functional assay proves that the DAPdR modification within the gapmer window remains enzymatically active[2][3].

Step-by-Step Methodology:

Substrate Labeling: 5'-end label the target RNA using [ γ

32 P]ATP and T4 Polynucleotide Kinase. Purify the labeled RNA via a spin column.
  • Duplex Formation: Incubate 10 nM of the 32 P-labeled target RNA with 50 nM of the DAPdR-ASO in RNase H buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl 2​ , 1 mM DTT) at 37°C for 30 minutes.

  • Enzymatic Cleavage: Add 0.5 Units of recombinant Human RNase H1 to the reaction mixture.

  • Time-Course Sampling: Aliquot 5 µL of the reaction at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot by adding an equal volume of denaturing loading buffer (95% formamide, 20 mM EDTA) and heating at 95°C for 5 minutes.

  • Visualization: Resolve the cleavage products on a 15% denaturing polyacrylamide gel (PAGE) containing 7M urea. Image the gel using phosphorautoradiography. A successful result will show the time-dependent disappearance of the full-length RNA band and the appearance of shorter cleavage fragments, mirroring the kinetics of the unmodified control ASO.

  • References

    • Oligo Base Modification - RNA / BOC Sciences. BOC Sciences.
    • Cellular Targeting of Oligonucleotides by Conjugation with Small Molecules. PubMed Central (PMC).
    • US20240327449A1 - Structure-based design of antisense oligonucleotide drugs. Google Patents.
    • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters (ACS).

    Sources

    Application

    Application Note: Destabilizing A-G Wobble Mismatches with 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol Modifications

    Introduction & Mechanistic Rationale In molecular diagnostics, allele-specific PCR (AS-PCR), and hybridization-based target enrichment, the natural Adenine-Guanine (A-G) mismatch presents a persistent thermodynamic chall...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    In molecular diagnostics, allele-specific PCR (AS-PCR), and hybridization-based target enrichment, the natural Adenine-Guanine (A-G) mismatch presents a persistent thermodynamic challenge. Unlike pyrimidine-pyrimidine mismatches which are highly destabilizing, the A-G mismatch often adopts a stable "wobble" conformation within the DNA double helix. This structural accommodation drastically reduces the thermodynamic discrimination ( ΔΔTm​ ) between a perfect Match (A-T) and a Mismatch (A-G), leading to false positives, reduced probe specificity, and off-target hybridization.

    To engineer superior sequence specificity, oligonucleotides can be modified with 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol , commonly known as 2,6-diaminopurine deoxyriboside, 2-amino-dA, or DAP.

    The Causality of Destabilization

    Substituting standard Adenine with 2-amino-dA alters the hydrogen-bonding landscape in two critical ways:

    • Thermodynamic Gain (Match): 2-amino-dA forms three hydrogen bonds with Thymine (T) instead of the canonical two. This increases the melting temperature ( Tm​ ) of the perfectly matched duplex by approximately 1.0°C to 2.5°C per modification[1].

    • Thermodynamic Penalty (Mismatch): When 2-amino-dA is forced to pair with Guanine (G), the exocyclic N2-amino group of the modified purine projects directly into the minor groove. This creates a severe steric clash and electrostatic repulsion with the N2-amino group of Guanine. The resulting structural distortion prevents the formation of the stable A-G wobble pair, drastically lowering the Tm​ of the mismatched duplex[2].

    G A Oligo with 2-Amino-dA B Target with Thymine (T) A->B Hybridization C Target with Guanine (G) A->C Hybridization D DAP:T Base Pair (3 H-Bonds) B->D E DAP:G Mismatch (Steric Clash at N2) C->E F High Stability (Increased Tm) D->F + Thermodynamic Gain G Severe Destabilization (Decreased Tm) E->G - Thermodynamic Penalty

    Thermodynamic divergence of 2-Amino-dA when hybridizing to matched (T) vs mismatched (G) targets.

    Quantitative Impact on Duplex Thermodynamics

    The dual-action nature of 2-amino-dA—simultaneously stabilizing the match and destabilizing the mismatch—results in a significantly widened discrimination window. The table below summarizes the typical thermodynamic shifts observed when substituting A with 2-amino-dA in a standard 15-mer oligonucleotide probe[2][3].

    Base PairModification StatusAverage Tm​ (°C) ΔTm​ (vs. Unmodified Match)Discrimination Factor ( ΔΔTm​ )
    A : T Unmodified (Match)55.00.0-
    A : G Unmodified (Mismatch)51.5-3.53.5 °C
    DAP : T 2-Amino-dA (Match)57.5+2.5-
    DAP : G 2-Amino-dA (Mismatch)46.0-9.011.5 °C

    Note: Exact Tm​ values are sequence- and buffer-dependent. The critical metric is the expansion of the discrimination factor ( ΔΔTm​ ) from a narrow 3.5 °C to a robust 11.5 °C.

    Application Workflows

    Allele-Specific PCR (AS-PCR) for SNP Genotyping

    When designing primers to distinguish a G-to-T single nucleotide polymorphism (SNP), placing a 2-amino-dA modification at the extreme 3'-terminus of the primer ensures that polymerase extension is highly dependent on perfect base pairing. The severe steric clash of the DAP:G mismatch physically displaces the 3'-OH from the polymerase active site, preventing extension and eliminating false-positive amplification[4].

    ASPCR N1 Design AS-Primer (3'-Terminal 2-Amino-dA) N2 Wild-Type Allele (G) N1->N2 Anneals to WT N3 Mutant Allele (T) N1->N3 Anneals to Mutant N4 DAP:G Steric Clash Polymerase Stalls N2->N4 N5 DAP:T Perfect Match Polymerase Extends N3->N5 N6 No Amplification N4->N6 N7 Exponential Amplification N5->N7

    Allele-Specific PCR workflow using 3'-terminal 2-Amino-dA for enhanced SNP discrimination.

    Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. By synthesizing both the modified and unmodified oligos and running parallel UV-melting analyses, researchers can empirically verify the exact ΔΔTm​ for their specific sequence context.

    Protocol A: Solid-Phase Synthesis of 2-Amino-dA Modified Oligonucleotides

    Note: 2-amino-dA requires specific protecting groups (often pac or isobutyryl) to prevent side reactions at the highly reactive N2 and N6 exocyclic amines during phosphoramidite coupling[3][5].

    Step-by-Step Methodology:

    • Phosphoramidite Preparation: Dissolve 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol phosphoramidite (e.g., 5'-DMT-N2,N6-bis(isobutyryl)-2-amino-dA-3'-CE phosphoramidite) in anhydrous acetonitrile to a concentration of 0.1 M. Ensure moisture content is strictly <10 ppm.

    • Coupling: Program the automated DNA synthesizer for an extended coupling time (typically 3 to 5 minutes) for the 2-amino-dA monomer to account for the steric bulk of the protecting groups.

    • Oxidation & Capping: Proceed with standard iodine-based oxidation and acetic anhydride capping.

    • Cleavage and Deprotection:

      • Transfer the CPG column to a sealed vial.

      • Add 1.0 mL of AMA (Ammonium hydroxide : 40% aqueous Methylamine, 1:1 v/v).

      • Incubate at 65°C for 15 minutes. Caution: Mild deprotection is crucial to avoid degradation while ensuring complete removal of the robust N2/N6 protecting groups[3][5].

    • Purification: Purify the cleaved oligonucleotide using Reverse-Phase HPLC (RP-HPLC) or PAGE. The modified oligo will typically elute slightly later than an unmodified A-containing oligo due to altered hydrophobicity.

    Protocol B: UV-Melting Thermodynamic Validation

    This protocol validates the destabilization of the A-G wobble mismatch by measuring the exact melting temperatures.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a physiological melting buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

    • Sample Preparation:

      • Prepare four separate duplex mixtures at a final concentration of 2.0 µM (1:1 molar ratio of probe to target):

        • Tube 1: Unmodified Probe + T-Target (Match)

        • Tube 2: Unmodified Probe + G-Target (Mismatch)

        • Tube 3: 2-Amino-dA Probe + T-Target (Match)

        • Tube 4: 2-Amino-dA Probe + G-Target (Mismatch)

    • Annealing: Heat the samples to 90°C for 5 minutes, then slowly cool to 15°C at a rate of 1°C/min to ensure proper thermodynamic annealing without kinetic trapping.

    • Data Acquisition:

      • Load samples into a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

      • Monitor absorbance at 260 nm.

      • Ramp the temperature from 15°C to 85°C at a rate of 0.5°C/min.

    • Data Analysis:

      • Calculate the first derivative of the absorbance vs. temperature curve ( dA/dT ).

      • The peak of the first derivative corresponds to the Tm​ .

      • Calculate the discrimination factor: ΔΔTm​=(Tm,DAP:T​−Tm,DAP:G​)−(Tm,A:T​−Tm,A:G​) . A successful modification will yield a ΔΔTm​ > 5°C.

    References

    • [3] Watson–Crick Base Pairs with Protecting Groups: The 2-Amino Groups of Purine- and 7-Deazapurine-2,6-Diamine as Target Sites for DNA Functionalization by Selective Nucleobase Acylation. Bioconjugate Chemistry, ACS Publications. URL:[Link]

    • [1] Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine. Nucleic Acids Research, Oxford Academic. URL:[Link]

    • [2] Binding specificity and stability of duplexes formed by modified oligonucleotides with a 4096-hexanucleotide microarray. Nucleic Acids Research, Oxford Academic. URL:[Link]

    • [5] Bioorthogonal Functionalization in the Minor Groove of DNA: Inverse-Electron Demand Diels Alder Reactions with Cyclopropenyl and Heptenoyl Protected 2-Amino-2'-deoxyadenosine as Target Site. Chemistry - A European Journal, PubMed. URL:[Link]

    • [4] Discrimination between aminoadenine and adenine by DNA polymerases. Science Advances, ResearchGate. URL:[Link]

    Sources

    Method

    Application Note: Utilizing 2,6-Diaminopurine Deoxyriboside (DAP) in Aptamer SELEX Methodologies

    Introduction & Mechanistic Rationale The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) has traditionally relied on the four canonical nucleotides. However, the limited chemical diversity of natural DN...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) has traditionally relied on the four canonical nucleotides. However, the limited chemical diversity of natural DNA/RNA often restricts the structural complexity and binding affinity of the resulting aptamers. To overcome this, expanding the genetic alphabet with modified nucleotides has become a cornerstone of advanced aptamer development.

    One of the most effective and accessible modifications is the substitution of Adenine with 2,6-diaminopurine deoxyriboside (DAP, also known as 2-amino-dA) .

    The Causality of DAP-Induced Stability

    Mechanistically, canonical Adenine forms two hydrogen bonds with Thymine (or Uracil). DAP possesses an additional exocyclic amino group at the C2 position, enabling it to form a third hydrogen bond with Thymine, structurally mimicking the stability of a G-C base pair.

    This single molecular alteration has profound thermodynamic consequences:

    • Enhanced Duplex Stability: Each DAP-T pairing increases the melting temperature ( Tm​ ) of the duplex by approximately 3°C compared to an A-T pair[1].

    • Rigidified Tertiary Structures: By stabilizing stem-loop structures and reducing conformational entropy, DAP allows the aptamer to lock into highly defined, rigid 3D conformations. This rigidity is critical for minimizing the entropic penalty upon target binding.

    • High-Resolution Specificity: The altered minor groove topography introduced by the C2 amino group enables hyper-specific target discrimination. For example, DAP-modified aptamers have successfully discriminated between single amino acid variants (Isoleucine vs. Threonine) of Prostate-Specific Antigen (PSA)—a feat unachievable by standard antibodies[2]. Furthermore, post-SELEX rational design utilizing DAP in the binding pockets of Rickettsia typhi aptamers bolstered detection limits down to the low picogram range[3].

    Workflow Visualization: The DAP-SELEX Cycle

    The integration of DAP into SELEX requires specialized polymerases capable of recognizing 2,6-diaminopurine-2'-deoxyriboside-5'-triphosphate (DAP-dTP) as a substrate without stalling or inducing high error rates.

    DAP_SELEX A 1. Synthetic DNA Library (Standard Bases) B 2. Primer Extension (DAP-dTP + Therminator Pol) A->B C 3. DAP-Modified ssDNA Pool B->C D 4. Target Incubation & Partitioning C->D E 5. Elution of Bound Aptamers D->E F 6. PCR Amplification (DAP-dTP incorporation) E->F F->C ssDNA Generation

    Workflow of DAP-modified SELEX utilizing enzymatic incorporation of 2,6-diaminopurine.

    Quantitative Data Summary

    The table below summarizes the empirical advantages of DAP integration across various targets and methodologies.

    Target / MetricModification StrategyEmpirical OutcomeReference
    Duplex Stability A-T replaced by DAP-T+3°C increase in Tm​ per substitution, enhancing stem stability.[1]
    PSA (I vs. T variants) DAP incorporated via rational design~20% difference in colorimetric signal; enabled discrimination of single amino acid variants.[2]
    Rickettsia typhi Post-SELEX DAP insertion into putative binding pocketsImproved assay performance; bolstered detection to the low picogram range.[3]
    Mango-III RNA Aptamer A10 substituted with DAP / 2-aminopurineMaintained high affinity ( Kd​ ~3-8 nM); validated functional significance of tertiary base pairs.[4]

    Detailed Experimental Protocols

    To ensure a self-validating system, the following protocols incorporate internal controls to verify the successful transliteration of standard templates into DAP-modified libraries.

    Protocol 1: Enzymatic Generation of the DAP-Modified Random Library

    Standard Taq polymerase exhibits reduced fidelity and processivity when forced to incorporate 100% DAP-dTP. Therefore, an engineered polymerase, such as Therminator™ DNA Polymerase, is required for initial library generation[5].

    Materials:

    • Synthetic ssDNA library template (e.g., 1014 molecules)

    • Biotinylated reverse primer

    • dNTP mix (dCTP, dGTP, dTTP at 10 mM each)

    • DAP-dTP (10 mM)

    • Therminator™ DNA Polymerase and 10X ThermoPol Buffer

    Step-by-Step Methodology:

    • Annealing: Combine 1 µM ssDNA template with 2 µM biotinylated reverse primer in 1X ThermoPol Buffer. Heat to 95°C for 3 minutes, then slowly cool to 55°C (or the primer's specific Tm​ ) to allow annealing.

    • Extension Mix Preparation: To the annealed mixture, add the dNTP mix (final concentration 200 µM each of dCTP, dGTP, dTTP) and DAP-dTP (final concentration 200 µM). Crucial Causality: Do not include dATP. The polymerase must be forced to utilize DAP-dTP opposite Thymine in the template.

    • Polymerization: Add 2 Units of Therminator DNA Polymerase per 50 µL reaction. Incubate at 75°C for 1 to 2 hours.

    • Validation (Self-Validating Step): Run a 10% TBE-Urea Polyacrylamide Gel (PAGE). The DAP-modified dsDNA will migrate slightly slower than a canonical dATP control due to the increased molecular weight of the exocyclic amine.

    • ssDNA Generation: Capture the dsDNA on Streptavidin-coated magnetic beads. Wash thoroughly, then elute the non-biotinylated, DAP-modified forward strand using 150 mM NaOH. Neutralize the eluate immediately with HCl and precipitate via ethanol.

    Protocol 2: Target Incubation and Partitioning (The SELEX Cycle)

    Because DAP rigidifies the aptamer, the folding step is highly sensitive to divalent cations.

    Step-by-Step Methodology:

    • Conformational Folding: Resuspend the DAP-modified ssDNA pool in Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl 2​ ). Heat to 95°C for 5 minutes, then snap-cool on ice for 10 minutes to trap kinetically stable, rigid monomeric hairpins.

    • Negative Selection: Incubate the folded pool with bare magnetic beads for 30 minutes at room temperature to remove non-specific matrix binders.

    • Positive Selection: Transfer the supernatant to magnetic beads conjugated with the target protein. Incubate for 1 hour with gentle rotation.

    • Stringent Washing: Wash the beads 3 to 5 times with Binding Buffer containing 0.05% Tween-20. Note: Because DAP increases overall affinity, washing stringency can be increased earlier in the SELEX rounds compared to standard SELEX.

    • Elution: Elute bound aptamers by heating the beads to 95°C for 10 minutes in nuclease-free water, or by using a competitive elution strategy with a known ligand.

    Protocol 3: PCR Amplification of DAP-Aptamers

    Amplifying the eluted pool requires careful pH optimization. The transliteration of DAP canonical A (or replicating DAP DAP) is highly sensitive to buffer conditions.

    Step-by-Step Methodology:

    • Reaction Setup: Prepare a PCR master mix using an engineered Taq variant optimized for unnatural bases. Use a buffer with a specifically optimized pH (pH 8.5 to 8.9 at room temperature) to facilitate efficient amplification without stalling.

    • Nucleotide Mix: Use 200 µM of dCTP, dGTP, dTTP, and DAP-dTP.

    • Thermocycling:

      • Initial Denaturation: 95°C for 2 min

      • 15-20 Cycles: 95°C for 30s 58°C for 30s 72°C for 45s

      • Final Extension: 72°C for 3 min

    • Monitoring: It is highly recommended to monitor the amplification using qPCR (e.g., SYBR Green) to prevent over-amplification, which leads to parasitic byproducts. Stop the preparative PCR at the cycle where the fluorescence reaches the mid-exponential phase.

    • Next Round Preparation: Convert the PCR product to ssDNA (as described in Protocol 1, Step 5) and proceed to the next round of SELEX.

    Post-SELEX Rational Design Alternative

    If full DAP-SELEX is not feasible due to enzymatic bottlenecks, researchers can perform standard SELEX and utilize Post-Selection Molecular Engineering .

    By utilizing secondary structure prediction software (e.g., Mfold or UNAfold), researchers can identify critical Adenine residues within the stem regions or putative binding pockets of a selected aptamer. These specific Adenines can then be replaced with DAP via standard solid-phase phosphoramidite oligonucleotide synthesis[3]. This rational design approach locks the aptamer into its active conformation, often yielding a 10- to 100-fold improvement in the dissociation constant ( Kd​ ).

    References

    • Applications in Which Aptamers Are Needed or Wanted in Diagnostics and Therapeutics National Institutes of Health (NIH) / MDPI URL:[Link]

    • Predicting the Uncertain Future of Aptamer-Based Diagnostics and Therapeutics MDPI URL:[Link]

    • Structure and functional reselection of the Mango-III fluorogenic RNA aptamer National Institutes of Health (NIH) / PMC URL:[Link]

    • An in Vitro Selection System for TNA Journal of the American Chemical Society (JACS) URL:[Link]

    Sources

    Application

    Application Note: Site-Specific Incorporation of DAPdR into Mutant tRNA Sequences

    Executive Summary The expansion of the genetic code and the biophysical probing of translation rely heavily on the engineering of mutant transfer RNAs (tRNAs). A powerful strategy to modulate tRNA behavior is the site-sp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The expansion of the genetic code and the biophysical probing of translation rely heavily on the engineering of mutant transfer RNAs (tRNAs). A powerful strategy to modulate tRNA behavior is the site-specific incorporation of 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) . Unlike canonical adenosine, DAPdR possesses an exocyclic 2-amino group that enables the formation of three hydrogen bonds when paired with uracil (U) or thymine (T)[][2].

    This application note provides a comprehensive, self-validating protocol for the synthesis, assembly, and validation of mutant tRNAs containing site-specific DAPdR modifications. By utilizing a three-piece splinted ligation strategy, researchers can precisely position DAPdR within the anticodon loop to enhance stop-codon suppression[3], or at the 3'-acceptor stem to probe aminoacyl-tRNA synthetase (aaRS) editing mechanisms[4].

    Mechanistic Rationale: The Biophysics of DAPdR in tRNA

    Thermodynamic Stabilization

    The primary causality behind selecting DAPdR over standard adenosine is its profound thermodynamic impact. The additional hydrogen bond formed between the N2-exocyclic amine of DAPdR and the C2 carbonyl group of uracil significantly stabilizes the codon-anticodon interaction[3]. For every DAPdR residue incorporated, the melting temperature ( Tm​ ) of the resulting duplex increases by approximately 3°C compared to an unmodified A-U pair[].

    Sugar Pucker and Conformational Probing

    Because DAPdR is a deoxyriboside, its incorporation into an RNA backbone locally biases the sugar pucker from the canonical C3'-endo (A-form RNA) to a C2'-endo (B-form DNA) conformation. This dual modification—altered hydrogen bonding capacity and shifted backbone flexibility—makes DAPdR an exceptional tool for probing the steric constraints of the ribosomal decoding center and the active sites of aminoacyl-tRNA synthetases[4].

    Overcoming Release Factor 1 (RF1) Competition

    During non-canonical amino acid (ncAA) mutagenesis via amber (UAG) suppression, the mutant suppressor tRNA must outcompete Release Factor 1 (RF1) to prevent premature translation termination. The enhanced binding affinity provided by a DAPdR-modified anticodon (e.g., at position 34 or 35) shifts the kinetic equilibrium in favor of the tRNA, dramatically increasing the yield of the full-length modified protein[3].

    Pathway R1 tRNA(DAPdR) Anticodon R3 Enhanced Base Pairing (3 H-bonds) R1->R3 R2 UAG Stop Codon (mRNA) R2->R3 R4 Ribosomal Decoding Center R3->R4 R5 Competitive Inhibition of RF1 R4->R5 R6 ncAA Translation Readthrough R5->R6

    Mechanistic pathway of DAPdR-enhanced UAG stop codon suppression during translation.

    Experimental Strategy: Chimeric Assembly via Splinted Ligation

    Because T7 RNA polymerase cannot efficiently incorporate a single targeted deoxyribonucleotide into a long RNA transcript, the mutant tRNA must be assembled using a three-piece splinted ligation [5][6].

    • 5' tRNA Fragment: Synthesized via in vitro transcription (IVT).

    • DAPdR-Modified Oligo: A short (e.g., 3-5 nt) synthetic chimera containing the DAPdR residue, generated via solid-phase phosphoramidite chemistry.

    • 3' tRNA Fragment: Synthesized via IVT and enzymatically phosphorylated at its 5' end.

    • DNA Splint: A complementary DNA oligonucleotide that aligns the three fragments, bringing the 3'-OH and 5'-PO₄ groups into perfect apposition for T4 DNA Ligase.

    G N1 5' tRNA Fragment N4 DNA Splint Annealing N1->N4 N2 DAPdR Oligo N2->N4 N3 3' tRNA Fragment N3->N4 N5 T4 DNA Ligase N4->N5 N6 Full-Length Mutant tRNA N5->N6

    Workflow for the site-specific incorporation of DAPdR into mutant tRNA via splinted ligation.

    Quantitative Data Summaries

    Table 1: Physicochemical & Thermodynamic Comparison

    PropertyCanonical Adenosine (A)DAPdR ModificationImpact on tRNA Function
    Base Pairing Partner Uracil (U) / Thymine (T)Uracil (U) / Thymine (T)Maintains sequence fidelity
    Hydrogen Bonds 23Enhances codon-anticodon binding[3]
    Duplex ΔTm​ Baseline+2.0°C to +3.0°C per substitutionStabilizes secondary structures[]
    Sugar Pucker Bias C3'-endo (A-form)C2'-endo (B-form)Induces local backbone flexibility
    Major Groove Profile StandardUnalteredRetains standard protein recognition
    Minor Groove Profile StandardExocyclic N2-amine presentDisrupts specific minor groove binders[2]

    Step-by-Step Protocol: Splinted Ligation and Validation

    Phase 1: Preparation and Phosphorylation of Fragments

    Note: Ensure the synthetic DAPdR oligo and the 3' tRNA fragment possess 5'-phosphate groups required for ligation.

    • Kinase Treatment: Incubate 500 pmol of the 3' tRNA fragment and 500 pmol of the DAPdR oligo with 50 U of T4 Polynucleotide Kinase (PNK) in 1X PNK Buffer with 1 mM ATP.

    • Incubate at 37°C for 45 minutes, followed by heat inactivation at 65°C for 20 minutes.

    • Purify the phosphorylated fragments using a standard RNA clean-up column or phenol-chloroform extraction.

    Phase 2: Splint Annealing
    • Combine the RNA fragments and the DNA splint in a sterile, nuclease-free tube according to the stoichiometry in Table 2 .

    • Add Nuclease-Free Water to reach a volume of 40 µL.

    • Heat the mixture to 85°C for 3 minutes to denature secondary structures.

    • Slowly cool the mixture to 25°C at a rate of 1°C per minute using a thermal cycler. This ensures the DNA splint properly aligns the RNA fragments without kinetic trapping.

    Table 2: Annealing Reaction Setup

    ComponentFinal ConcentrationMolar Ratio
    5' tRNA Fragment2.5 µM1.0x
    DAPdR-Modified Oligo (5'-PO₄)3.75 µM1.5x
    3' tRNA Fragment (5'-PO₄)3.0 µM1.2x
    Complementary DNA Splint3.75 µM1.5x
    Phase 3: Enzymatic Ligation

    Causality Check: T4 DNA ligase is preferred over T4 RNA ligase for splinted reactions because it is highly efficient at sealing nicks in RNA-DNA hybrid duplexes without introducing unwanted concatemers[6].

    • To the 40 µL annealed mixture, add 5 µL of 10X T4 DNA Ligase Buffer (containing 10 mM ATP).

    • Add 5 µL of High-Concentration T4 DNA Ligase (400 U/µL).

    • Incubate the reaction at 16°C overnight (12-16 hours) to maximize the ligation efficiency of the sterically hindered DAPdR junction.

    • Add 2 U of DNase I and incubate at 37°C for 30 minutes to digest the DNA splint[6].

    Phase 4: Purification and Self-Validation
    • Urea-PAGE Purification: Resolve the ligation mixture on a 10% denaturing polyacrylamide gel (7M Urea). Excise the band corresponding to the full-length mutant tRNA (typically ~76 nt).

    • Elution: Crush the gel slice and elute the RNA overnight in 0.3 M Sodium Acetate (pH 5.2) at 4°C. Precipitate with 3 volumes of absolute ethanol.

    • MALDI-TOF MS Validation: Analyze the purified tRNA via MALDI-TOF mass spectrometry. The observed mass must match the calculated theoretical mass (e.g., ~24,835 Da for a standard 76-nt tRNA with one DAPdR substitution) to confirm the successful incorporation of the exact modification[6].

    • Circular Dichroism (CD) Spectroscopy: Refold the tRNA in buffer (e.g., Tris-HCl pH 7.4, 20 mM MgCl₂) by heating to 85°C and slowly cooling. Measure the CD spectra at 25°C. A successful refold will display a canonical A-form RNA signature: negative peaks at 210 nm and 240 nm, and positive peaks at 223 nm and ~265 nm[6].

    References

    • The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA Oxford Academic[Link]

    • Enhanced Codon–Anticodon Interaction at In-Frame UAG Stop Codon Improves the Efficiency of Non-Natural Amino Acid Mutagenesis ACS Chemical Biology[Link]

    • Protein-Precursor tRNA Contact Leads to Sequence-Specific Recognition of 5' Leaders by Bacterial Ribonuclease P PubMed Central (PMC)[Link]

    • Functional group recognition at the aminoacylation and editing sites of E. coli valyl-tRNA synthetase PubMed Central (PMC)[Link]

    • Characterization of the ligated tRNA analog ResearchGate[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Optimizing PCR annealing temperatures for 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol modified primers

    Welcome to the Technical Support Center for modified oligonucleotide applications. This guide is designed for researchers and drug development professionals working with 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for modified oligonucleotide applications. This guide is designed for researchers and drug development professionals working with 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, commonly known as 2,6-Diaminopurine deoxyriboside , 2-Amino-dA , or DAP .

    By substituting standard adenine with 2-Amino-dA, researchers can drastically alter the thermodynamic landscape of their assays. Below, we provide the mechanistic causality behind these changes, troubleshooting FAQs, and self-validating protocols to ensure your modified PCR workflows succeed.

    Scientific Overview: The Causality of Duplex Stability

    Standard deoxyadenosine (dA) pairs with thymidine (dT) via two hydrogen bonds. In contrast, 2-Amino-dA acts as an adenine analog that forms three hydrogen bonds with dT, making the 2-Amino-dA:dT base pair equivalent in thermodynamic strength to a standard G:C base pair[1][2].

    This structural alteration significantly increases the stability of the DNA double helix[3]. In PCR applications, this allows researchers to design shorter primers, normalize the melting temperatures ( Tm​ ) of A-T rich sequences, and perform highly stringent PCR at elevated annealing temperatures ( Ta​ )[2][4]. Furthermore, 2-Amino-dA destabilizes A-G wobble mismatches, thereby increasing the specificity of the primer against single nucleotide polymorphisms (SNPs)[5].

    Troubleshooting & FAQs

    Q1: Why do standard Tm​ calculators underestimate the melting temperature of my 2-Amino-dA modified primers? A: Standard thermodynamic algorithms calculate Tm​ based on nearest-neighbor interactions assuming two hydrogen bonds for A-T pairs. Because 2-Amino-dA forms three hydrogen bonds with dT, it disrupts standard predictive models[1][5]. Depending on the sequence context, each 2-Amino-dA insertion increases the primer's Tm​ by 1.5°C to 3.0°C[2][6][7]. If you rely on unmodified Tm​ estimates, your calculated Ta​ will be too low, leading to non-specific binding.

    Q2: I am seeing severe non-specific amplification and primer dimers. How do I fix this? A: This is a classic symptom of a Ta​ that is too low relative to the modified primer's true Tm​ , or an over-modified primer.

    • Causality: Excessive 2-Amino-dA substitutions create a hyper-stable duplex that tolerates mismatches, effectively overriding the thermodynamic penalty of non-specific binding.

    • Solution: First, increase your Ta​ incrementally. 2-Amino-dA primers bind so strongly that they can often support annealing temperatures as high as 72°C[2][4]. If increasing Ta​ fails, redesign the primer to contain fewer 2-Amino-dA bases. We recommend limiting substitutions to 2–4 per primer[6], strategically placed in A-T rich tracts rather than at the extreme 3' end, to prevent polymerase stalling.

    Q3: How do I empirically determine the optimal Annealing Temperature ( Ta​ )? A: Because in silico predictions are imprecise for modified bases, you must perform a gradient PCR. Calculate the baseline Tm​ of the unmodified sequence, add approximately 2.5°C for every 2-Amino-dA base[2][6], and set a thermal gradient spanning 5°C below to 5°C above this estimated Tm​ . (See the self-validating protocol in Section 4).

    Q4: Can 2-Amino-dA be used to normalize Tm​ in multiplex PCR? A: Yes. In multiplex PCR, all primers must anneal at the same temperature. If one target is highly A-T rich, its primer will naturally have a lower Tm​ . By substituting specific adenines with 2-Amino-dA, you can artificially boost the Tm​ of the A-T rich primer to match the G-C rich primers in your multiplex panel without increasing the primer length[4].

    Quantitative Data: Impact of Base Modifications on Duplex Stability

    The table below summarizes the causal relationship between base modifications, hydrogen bonding, and thermodynamic stability to help guide your primer design.

    Base PairHydrogen BondsRelative Duplex StabilityEstimated Tm​ Impact per SubstitutionPrimary Application
    Standard A-T2Baseline0°CStandard PCR
    Standard G-C3HighN/AStandard PCR
    2-Amino-dA : T 3 High +1.5°C to +3.0°C [6][7]A-T rich regions, short primers [4]
    5-Methyl-dC : G3High+0.5°C to +1.3°C[7]CpG motifs, antisense oligos[7]
    2-Thio-dT : A2Low (with 2-Amino-dA)Decreases Tm​ [4]Selective Binding Complementary (SBC)[4]

    Step-by-Step Methodology: Empirical Ta​ Optimization via Gradient PCR

    Because 2-Amino-dA fundamentally alters duplex thermodynamics, empirical optimization is mandatory. This protocol acts as a self-validating system : the presence of a single, crisp band at the highest possible temperature confirms both primer specificity and optimal thermodynamic stringency.

    Step 1: Estimate the Modified Tm​

    • Calculate the Tm​ of the unmodified primer sequence using a standard nearest-neighbor calculator (e.g., at 50 mM Na+ , 1.5 mM Mg2+ ).

    • Add 2.5°C for each 2-Amino-dA substitution to establish your Estimated Modified Tm​ ( Tm−est​ )[2][6].

    Step 2: Set Up the Gradient PCR

    • Prepare a master mix containing your template DNA, dNTPs, DNA polymerase, and the 2-Amino-dA modified primers.

    • Aliquot the master mix equally into 8 PCR tubes.

    • Program the thermal cycler to perform a gradient annealing step. Set the gradient range from (Tm−est​−5∘C) to (Tm−est​+5∘C) .

    • Run the PCR for 30-35 cycles. Note: 2-Amino-dA primers yield more product per cycle due to strong binding[4], so excessive cycling beyond 35 cycles may cause smearing.

    Step 3: Evaluate and Validate (Self-Correction)

    • Resolve the amplicons on a 1.5% agarose gel or via capillary electrophoresis.

    • Validation Criteria: Identify the highest temperature lane that yields a single, robust band without secondary bands or primer-dimer smears. This temperature is your optimal Ta​ .

    • Correction: If all lanes show non-specific smearing, your gradient is too low, or the primer has too many modifications. Shift the gradient up by 5°C or redesign the primer. If no bands appear, shift the gradient down by 5°C.

    Workflow Visualization

    G Start Design Primer Sequence (Identify A-T rich regions) Sub Substitute Adenines with 2-Amino-dA (Max 2-4 per primer) Start->Sub Calc Estimate Tm (Base Tm + 2.5°C per 2-Amino-dA) Sub->Calc Grad Perform Gradient PCR (Ta = Estimated Tm ± 5°C) Calc->Grad Eval Evaluate Amplicon Specificity (Gel Electrophoresis) Grad->Eval Opt Optimal Ta Found? (Single crisp band) Eval->Opt Success Proceed with Standard PCR Workflow Opt->Success Yes Redesign Adjust 2-Amino-dA Count or Shift Gradient Range Opt->Redesign No Redesign->Sub

    Workflow for designing and empirically optimizing 2-Amino-dA modified PCR primers.

    References

    • Glen Report 36-23: Application Note Polymerase Chain Reaction (PCR) Optimization | Source: Glen Research | URL: [Link]

    • Oligonucleotide Primers and Probes: Use of Chemical Modifications to Increase or Decrease the Specificity of qPCR | Source: Caister Academic Press | URL:[Link]

    • Homopolymer tail-mediated ligation PCR | Source: PubMed Central (PMC) | URL:[Link]

    • Use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA | Source: Oxford Academic | URL: [Link]

    • 2-Amino-dA-CE Phosphoramidite | Source: Glen Research | URL:[Link]

    Sources

    Optimization

    Troubleshooting low coupling efficiency of DAPdR phosphoramidites in oligo synthesis

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in modified oligonucleotide synthesis: the efficient incorp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in modified oligonucleotide synthesis: the efficient incorporation of 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) phosphoramidites.

    DAPdR is an invaluable adenine analog that forms three hydrogen bonds with thymine, significantly increasing the thermal stability ( Tm​ ) of the resulting duplex. However, its unique structural properties often lead to truncated sequences and poor yields if standard synthesis protocols are applied. This guide provides the mechanistic causality, quantitative optimization parameters, and self-validating protocols required to achieve >99% coupling efficiency.

    Diagnostic Workflow: DAPdR Coupling Failures

    Before adjusting your synthesizer parameters, follow this logical decision tree to isolate the root cause of your coupling failure.

    DAP_Troubleshooting Issue Issue: DAPdR Coupling < 98% CheckH2O Is ACN water content < 10 ppm? Issue->CheckH2O FixH2O Replace ACN & add molecular sieves CheckH2O->FixH2O No CheckAct Using BTT or DCI activator? CheckH2O->CheckAct Yes FixH2O->CheckAct FixAct Switch to BTT (0.3M) or DCI (0.25M) CheckAct->FixAct No CheckTime Coupling time > 6 mins? CheckAct->CheckTime Yes FixAct->CheckTime FixTime Extend coupling time to 6-10 minutes CheckTime->FixTime No Success Resume Synthesis: Monitor Trityl Cation CheckTime->Success Yes FixTime->Success

    Logical troubleshooting workflow for resolving low DAPdR coupling efficiency.

    Frequently Asked Questions: Mechanistic Causality

    Q1: Why does DAPdR inherently exhibit lower coupling efficiency compared to standard dA phosphoramidites? A1: The issue is rooted in steric hindrance . Unlike standard deoxyadenosine, DAPdR possesses two exocyclic amino groups (at the N2 and N6 positions) that must be chemically protected during synthesis (commonly with isobutyryl, phenoxyacetyl, or dimethylformamidine groups). This dual-protection creates a massive steric shield around the 3'-O-phosphoramidite moiety. This bulkiness physically impedes the nucleophilic attack by the 5'-hydroxyl of the nascent, solid-support-bound oligonucleotide, drastically slowing down the reaction kinetics compared to standard purines.

    Q2: How does trace moisture disproportionately affect DAPdR coupling? A2: In solid-phase synthesis, moisture acts as a competing nucleophile. Water molecules react with the activated phosphoramidite intermediate, converting it into an unreactive H-phosphonate and permanently scavenging the monomer [3]. Because DAPdR's steric hindrance slows down the desired coupling reaction, the activated intermediate persists in solution for a much longer duration. This extended lifetime exponentially increases its vulnerability to hydrolysis by even trace amounts of water (>10 ppm) in the acetonitrile (ACN) or activator lines [3].

    Q3: Standard 1H-tetrazole isn't working. How do I choose the right activator for DAPdR? A3: Activator selection is a balance of acidity ( pKa​ ) and nucleophilicity. Standard 1H-tetrazole ( pKa​ ~4.8) is often insufficiently acidic to rapidly protonate the diisopropylamino leaving group of heavily hindered amidites. To overcome this, switch to 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI) [2]. BTT ( pKa​ ~4.1) provides stronger acidic activation, ideal for bulky monomers. Alternatively, DCI is less acidic but highly nucleophilic and highly soluble, allowing you to drive the reaction forward by maintaining a higher effective concentration of the activated intermediate without precipitating in the lines [4].

    Quantitative Optimization Guidelines

    To achieve >99% coupling efficiency, standard DNA synthesis parameters must be explicitly modified for the DAPdR cycle.

    Synthesis ParameterStandard dA ProtocolOptimized DAPdR ProtocolMechanistic Rationale
    Activator Choice 1H-Tetrazole (0.45 M)BTT (0.3 M) or DCI (0.25 M)Lower pKa​ (BTT) or higher nucleophilicity (DCI) accelerates the activation of sterically hindered monomers [2][4].
    Coupling Time 1.5 – 2.0 minutes6.0 – 10.0 minutesCompensates for the slow kinetics of the 5'-OH nucleophilic attack on the bulky dual-protected phosphoramidite.
    Amidite Concentration 0.1 M0.12 – 0.15 MDrives the reaction equilibrium forward via mass action, ensuring saturation of all available 5'-OH sites.
    ACN Water Content < 30 ppm< 10 ppmPrevents hydrolysis of the long-lived activated intermediate. Requires pre-treatment with molecular sieves [3].

    Step-by-Step Methodology: Self-Validating DAPdR Coupling Protocol

    To ensure scientific integrity, this protocol is designed as a self-validating system . It requires input verification before synthesis begins and utilizes real-time output verification to confirm success, ensuring that any failure is caught immediately rather than at the final HPLC purification stage.

    Step 1: Input Validation (Reagent Dehydration)

    • Prepare a fresh 0.12 M solution of DAPdR phosphoramidite in strictly anhydrous Acetonitrile (ACN).

    • Validation Check: Before attaching the bottle to the synthesizer, extract a 1 mL aliquot and perform a Karl Fischer titration. The water content must read < 10 ppm [3]. If it exceeds this, add activated 3Å molecular sieves to the diluent and wait 24 hours.

    • Purge the synthesizer's argon/helium lines through an in-line drying filter to prevent ambient moisture introduction [3].

    Step 2: Synthesizer Programming (The Coupling Cycle)

    • Detritylation: Deliver 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane to remove the 5'-DMT protecting group.

    • Activation & Coupling: Co-deliver the 0.12 M DAPdR amidite and 0.3 M BTT activator to the column.

    • Extended Incubation: Program a pause in the fluidics to allow a static coupling time of 8 minutes . (For highly structured sequences, a double-coupling strategy—two sequential 4-minute couplings with fresh reagent delivery—is highly recommended).

    • Aggressive Capping (Critical): Deliver Cap Mix A (Acetic Anhydride) and Cap Mix B (N-methylimidazole) [4]. Because DAPdR is prone to slight inefficiencies, aggressive capping is mandatory to acetylate any unreacted 5'-OH groups. This prevents the formation of n−1 deletion sequences, ensuring that only full-length products continue to grow.

    • Oxidation: Deliver 0.02 M Iodine in THF/Pyridine/Water to convert the unstable phosphite triester to a stable phosphate triester.

    Step 3: Output Validation (Real-Time Trityl Monitoring)

    • Ensure your synthesizer is equipped with a UV-Vis detector on the waste fluid path, set to 495–498 nm [1][2].

    • During the subsequent detritylation step (the cycle after DAPdR incorporation), the system will cleave the DMT group from the newly added DAPdR monomer.

    • Validation Check: Calculate the coupling efficiency ( E ) by comparing the area under the curve (AUC) of the current DMT peak ( An​ ) to the previous cycle's peak ( An−1​ ):

      E=(An​/An−1​)×100
    • If E<98.5% , the system validation has failed. Abort the synthesis to save downstream reagents, return to the Diagnostic Workflow diagram, and re-verify activator freshness and moisture content.

    References

    • Glen Research. "Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides." Glen Research. Available at:[Link]

    Troubleshooting

    Improving aqueous solubility of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol for in vitro assays

    Welcome to the Technical Support Center for Nucleoside Analog Solubilization. This guide is specifically engineered for researchers and drug development professionals working with 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymeth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Nucleoside Analog Solubilization. This guide is specifically engineered for researchers and drug development professionals working with 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (commonly known as 2-Amino-2'-deoxyadenosine or 2,6-diaminopurine-2'-deoxyriboside).

    Because of its unique structural thermodynamics, this compound is notoriously difficult to solubilize in standard aqueous buffers. Below, we provide field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to ensure your in vitro assays yield reproducible data.

    Mechanistic Insight: Why is this compound insoluble?

    As a Senior Application Scientist, I frequently see researchers struggle with nucleoside analog precipitation. The insolubility of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol stems from two primary factors:

    • Crystal Lattice Energy: The planar 2,6-diaminopurine ring system forms highly stable crystal lattices driven by extensive intermolecular π−π stacking and hydrogen bonding.

    • Ionization State: The pKa of the conjugated acid of the 2,6-diaminopurine ring is approximately 5.09[1]. At a physiological pH of 7.4, the molecule remains entirely uncharged. This lack of ionization minimizes favorable ion-dipole interactions with water, leading to poor aqueous solubility.

    Troubleshooting Guide & Experimental Workflows

    Q1: My powder won't dissolve in standard PBS or cell culture media. What is the standard protocol for preparing assay stocks? A1: Direct dissolution in aqueous buffers is highly inefficient and risks micro-precipitation. Instead, utilize the DMSO Step-Down Method . The compound exhibits excellent solubility in organic solvents like DMSO.

    Protocol 1: The DMSO Step-Down Method

    • Step 1 (Master Stock): Reconstitute the lyophilized powder in 100% anhydrous DMSO to create a concentrated master stock (e.g., 50 mM)[2].

    • Step 2 (Energy Input): Vortex for 1-2 minutes and sonicate in a room-temperature water bath for 5 minutes. Causality: Sonication provides the necessary kinetic energy to disrupt the strong intermolecular crystal lattice bonds of the purine rings.

    • Step 3 (Thermal Matching): Pre-warm your target aqueous assay buffer (or media) to 37°C.

    • Step 4 (Dilution): Add the DMSO stock dropwise into the pre-warmed buffer under continuous, rapid vortexing. Causality: Dropwise addition prevents localized supersaturation, which would otherwise cause the hydrophobic nucleoside to immediately "crash out" of solution.

    • Step 5 (Self-Validation): Measure the optical density of the final solution at 600 nm (OD600). An absorbance >0.05 indicates light scattering from insoluble micro-aggregates. If the OD600 is ≤0.05 , the solution is successfully solvated.

    Q2: My biochemical assay requires a high concentration of the compound, but exceeding 1% DMSO causes solvent toxicity. How can I achieve high aqueous concentrations? A2: When high concentrations are required without toxic levels of DMSO, employ Cyclodextrin Complexation . Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a cyclic oligosaccharide that acts as a molecular host[3].

    Protocol 2: HP- β -CD Complexation

    • Step 1 (Carrier Preparation): Prepare a 10% to 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4).

    • Step 2 (Complexation): Dissolve the nucleoside in a minimal volume of DMSO (e.g., 100 mM). Slowly titrate this into the HP- β -CD buffer while stirring at 37°C.

    • Step 3 (Mechanism): The hydrophobic 2,6-diaminopurine moiety spontaneously partitions into the non-polar cavity of the cyclodextrin ring, driven by hydrophobic effects and van der Waals forces[3]. The hydrophilic exterior of the cyclodextrin maintains overall aqueous solubility, creating a stable, biocompatible solution that cells readily tolerate[3].

    Q3: Can I store my diluted aqueous working solutions at -20°C for future experiments? A3: No. Nucleoside analogs are highly susceptible to "cold-shock" precipitation. Lowering the temperature decreases the kinetic energy of the solvent, causing the compound to exceed its solubility limit and irreversibly crystallize. Always store the 100% DMSO master stock in single-use aliquots at -80°C, and prepare aqueous dilutions immediately before your assay.

    Quantitative Data Presentation: Solubility & Toxicity Metrics

    Solvent SystemMax Recommended Stock ConcentrationFinal Assay Tolerability (Cell-Based)Final Assay Tolerability (Biochemical)
    100% Water / PBS (pH 7.4) < 1 mM (Prone to precipitation)100% (Non-toxic)100% (Non-toxic)
    100% Anhydrous DMSO 50 - 100 mM[2] 1% v/v 5% v/v
    10-20% HP- β -CD in PBS 10 - 20 mM[3]Highly ToleratedHighly Tolerated

    Solubilization Workflow Diagram

    Solubilization Solid 5-(2,6-Diaminopurin-9-yl)- 2-(hydroxymethyl)oxolan-3-ol (Solid Powder) DMSO 100% DMSO Stock (50-100 mM) Solid->DMSO Dissolve & Sonicate (Room Temp) Aqueous Direct Aqueous Dilution (Precipitation Risk) DMSO->Aqueous Dropwise to 37°C Buffer (Final DMSO ≤ 1%) CD HP-β-CD Buffer (10-20% w/v) DMSO->CD Complexation (For High Conc.) Final Final Assay Media (Solvated State) Aqueous->Final Immediate Use (Check OD600) CD->Final Stable Aqueous Solution (No Aggregation)

    Workflow for solubilizing 2-Amino-2'-deoxyadenosine using DMSO step-down and CD complexation.

    References

    • Title: pKa Data Compiled by R. Williams - Organic Chemistry Data Source: organicchemistrydata.org URL: [Link]

    • Title: Inclusion complexes of purine nucleosides with cyclodextrins II. Investigation of inclusion complex geometry and cavity microenvironment Source: instras.com URL: [Link]

    Sources

    Optimization

    Technical Support Center: A Guide to Preventing Depurination of 2,6-diaminopurine-2'-deoxyriboside (dDAP)

    Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who incorporate the modified nucleoside 2,6-diaminopurine-2'-d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who incorporate the modified nucleoside 2,6-diaminopurine-2'-deoxyriboside (dDAP) into their synthetic oligonucleotides. While dDAP offers significant advantages for duplex stability, its unique chemical nature presents challenges, most notably a heightened susceptibility to depurination during routine acidic deprotection steps.

    This document provides in-depth troubleshooting advice, validated protocols, and a clear explanation of the underlying chemical mechanisms. Our goal is to equip you with the knowledge to minimize product loss and ensure the synthesis of high-purity, dDAP-containing oligonucleotides.

    Section 1: Frequently Asked Questions (FAQs)
    Q1: What is 2,6-diaminopurine-2'-deoxyriboside (dDAP) and why is it used?

    2,6-diaminopurine-2'-deoxyriboside is a synthetic analog of deoxyadenosine (dA).[1][2] Its key structural difference is an additional amino group at the C2 position of the purine ring. This feature allows dDAP to form three hydrogen bonds when paired with thymine (T), in contrast to the two hydrogen bonds formed in a standard adenine-thymine (A:T) pair.[3][4] This enhanced base-pairing strength significantly increases the thermal stability (melting temperature, Tm) of DNA duplexes, making dDAP a valuable component for applications requiring high-affinity binding, such as in diagnostic probes, PCR primers, and antisense therapeutics.[2][5]

    Q2: What is depurination and why is it a critical issue in oligonucleotide synthesis?

    Depurination is an acid-catalyzed side reaction that cleaves the β-N-glycosidic bond, which links a purine base (like adenine, guanine, or dDAP) to the deoxyribose sugar in the oligonucleotide backbone.[6][7] This reaction results in an "abasic" or "apurinic" (AP) site. While the oligonucleotide chain remains intact during the synthesis cycles, these AP sites are highly unstable under the basic conditions used for the final cleavage and deprotection steps. This instability leads to the cleavage of the phosphodiester backbone at the AP site, generating truncated oligonucleotide fragments and dramatically reducing the yield of the desired full-length product.[6][8]

    Q3: Why is dDAP more susceptible to depurination than standard deoxyadenosine (dA)?

    The increased susceptibility of dDAP to acid-catalyzed depurination stems from its electronic structure. The additional amino group at the C2 position is electron-donating, which increases the overall electron density of the purine ring system. This makes the nitrogen atoms in the ring (particularly N7) more basic and thus more easily protonated by the acid used for detritylation. Protonation of the base weakens the critical N-glycosidic bond, rendering it more liable to hydrolysis. This effect is often magnified by the use of standard N-acyl protecting groups (e.g., benzoyl), which are electron-withdrawing and further destabilize the glycosidic bond.[6][9]

    Q4: What are the common signs of dDAP depurination in my synthesis?

    Significant depurination during synthesis typically manifests in the following ways:

    • Low Yield of Full-Length Product: This is the most direct consequence, as depurination leads to chain cleavage during final deprotection.

    • Presence of Multiple Shorter Fragments: Analysis of the crude product by High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) will show a complex profile with numerous peaks corresponding to truncated sequences, in addition to the peak for the full-length product.[9][10]

    • Co-purification of Impurities: During "DMT-on" purification, the 5'-terminal fragment that results from cleavage at a depurinated site retains its DMT group. This causes it to co-elute with the full-length product, leading to a final sample that is contaminated with this truncated species.[6]

    • Mass Spectrometry Confirmation: Electrospray Ionization Mass Spectrometry (ESI-MS) analysis will show the expected mass for the full-length product, but also significant secondary peaks corresponding to the masses of the truncated fragments.[11][12]

    Section 2: In-Depth Troubleshooting Guide

    This section addresses the common problem of product loss when synthesizing dDAP-containing oligonucleotides. It provides a root cause analysis and presents a tiered set of solutions, from simple protocol optimization to advanced strategies.

    Problem: You observe a significantly low yield of your target oligonucleotide and/or analytical data (HPLC, MS) reveals a high percentage of truncated impurities after synthesizing a sequence containing one or more dDAP residues.

    Root Cause Analysis: The Mechanism of Acid-Catalyzed Depurination

    The detritylation step, designed to remove the 5'-O-Dimethoxytrityl (DMT) protecting group, is the primary source of depurination during solid-phase synthesis.[8] The process is initiated by the protonation of a nitrogen atom on the purine ring (most commonly N7). This protonation turns the purine into a better leaving group. The subsequent cleavage of the N-glycosidic bond is the rate-limiting step, resulting in the release of the free 2,6-diaminopurine base and the formation of a stabilized oxocarbenium ion on the sugar backbone.[13][14] This abasic site is the point of eventual chain cleavage.

    Depurination_Mechanism Mechanism of dDAP Depurination cluster_0 Step 1: Protonation cluster_1 Step 2: Glycosidic Bond Cleavage cluster_2 Step 3: Chain Scission A dDAP Nucleoside (in Oligo Chain) B Protonated dDAP (N7-H+) A->B H+ (from TCA/DCA) C Oxocarbenium Ion (Abasic Site) B->C Bond Cleavage D Free 2,6-Diaminopurine Base B->D E Truncated Oligonucleotide Fragments C->E Base Treatment (e.g., NH4OH)

    Caption: Acid-catalyzed depurination of a dDAP residue.

    Solution 1: Optimization of Standard Detritylation Conditions

    The most straightforward approach is to modify the standard detritylation step to be less harsh. The objective is to find a condition that removes the DMT group efficiently without affording enough time or acid strength to cause significant depurination.[9][15]

    Comparative Analysis of Common Detritylating Reagents

    ReagentTypical Conc.pKaSpeed of DetritylationRisk of DepurinationRecommended Use for dDAP
    Trichloroacetic Acid (TCA)3% in DCM~0.7Very FastVery High Not Recommended
    Dichloroacetic Acid (DCA) 3% in DCM~1.3FastModerate Use with reduced time/conc.
    80% Acetic Acid (aq)80%~4.8Very SlowLow Post-synthesis/DMT-on purification only[16]

    Data compiled from sources[9][17][18].

    Recommended Protocol: Reduced-Exposure DCA Detritylation

    This protocol aims to minimize the contact time of the acid with the dDAP-containing oligonucleotide on the solid support.

    Objective: To completely remove the 5'-DMT group while minimizing depurination.

    Reagents:

    • 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Acetonitrile (ACN), synthesis grade.

    • Standard capping, oxidation, and coupling reagents.

    Procedure (to be programmed into the synthesizer cycle):

    • Pre-Wash: Wash the column with ACN to remove residual reagents from the previous cycle.

    • Detritylation: Deliver the 3% DCA solution to the column. Crucially, reduce the standard delivery/wait time by 30-50%. For example, if your standard detritylation step is 60 seconds, reduce it to 30-40 seconds. This step requires empirical optimization for your specific synthesizer and sequence.

    • Quench/Wash: Immediately wash the column thoroughly with ACN to remove all traces of acid and the liberated DMT cation.

    • Verification: Monitor the intensity of the orange DMT cation color in the waste stream. A strong, consistent color after each cycle indicates efficient detritylation. If the color is weak, a slight increase in the detritylation time may be necessary.

    • Proceed: Continue with the standard coupling, capping, and oxidation steps.

    Solution 2: Alternative "Warming-Up" Deprotection Strategy

    For highly sensitive sequences, abandoning strong organic acids in favor of a buffered, mildly acidic environment can virtually eliminate depurination.[17] This strategy uses a combination of controlled pH and gentle heating to drive the detritylation reaction.

    Recommended Protocol: Mildly Acidic Buffer Detritylation with Warming

    Objective: To achieve quantitative detritylation without the use of harsh chlorinated acetic acids.

    Reagents:

    • Detritylation Buffer: 50 mM Triethylammonium Acetate (TEAA) buffer, adjusted to pH 4.5 with acetic acid.

    • Acetonitrile (ACN), synthesis grade.

    Procedure (may require a synthesizer with column heating capabilities):

    • Pre-Wash: Wash the synthesis column with ACN.

    • Heating: If available, heat the column block to 40°C.

    • Detritylation: Flow the pre-warmed (40°C) Detritylation Buffer through the column for a defined period. A typical starting point is 10-30 minutes.[17] The optimal time should be determined experimentally.

    • Wash: Wash the column thoroughly with ACN to remove the buffer and the cleaved DMT group.

    • Proceed: Cool the column to ambient temperature and continue with the standard synthesis cycle.

    Troubleshooting_Workflow Start Problem Identified: Low Yield / Truncated Products in dDAP Oligo Synthesis Check1 Is the level of depurination minor (<10%)? Start->Check1 Sol1 Solution 1: Optimize Standard Detritylation - Reduce DCA exposure time - Lower DCA concentration Check1->Sol1 Yes Check2 Is depurination still significant? Check1->Check2 No Sol1->Check2 Sol2 Solution 2: Employ Alternative Deprotection - Use 'Warming-Up' strategy (pH 4.5 buffer at 40°C) Check2->Sol2 Yes End Achieved High Purity dDAP Oligonucleotide Check2->End No, problem solved Check3 Is the sequence extremely sensitive or for therapeutic application? Sol2->Check3 Sol3 Solution 3: Use Advanced Building Blocks - Switch to dDAP with formamidine (dmf) protecting group - Consider 'group-less' 2-fluoro-dDAP Check3->Sol3 Yes Check3->End No, problem solved Sol3->End

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting &amp; Optimizing HPLC Purification for 2-Amino-dA Modified Oligonucleotides

    Target Molecule: 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (Commonly known as 2,6-Diaminopurine deoxyriboside, 2-Amino-dA, or DAP). As a Senior Application Scientist, I frequently consult on the purification...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Molecule: 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (Commonly known as 2,6-Diaminopurine deoxyriboside, 2-Amino-dA, or DAP).

    As a Senior Application Scientist, I frequently consult on the purification of modified oligonucleotides. Incorporating 2-Amino-dA is a powerful strategy in drug development and molecular diagnostics because it forms three hydrogen bonds with Thymine (unlike standard Adenine's two), significantly increasing duplex thermal stability and sequence discrimination[1][2].

    However, researchers often encounter catastrophic yield losses and complex HPLC chromatograms when working with this modification. The root cause of these purification failures is rarely the chromatography itself; rather, it stems from the unique chemical lability of the DAP nucleobase during upstream solid-phase synthesis and deprotection[3][4]. This guide provides a self-validating framework to diagnose, troubleshoot, and optimize the purification of 2-Amino-dA modified oligos.

    Quantitative Data Summary: Standard dA vs. 2-Amino-dA

    To understand the chromatographic behavior of your oligonucleotide, you must first understand how 2-Amino-dA alters its physical and chemical properties.

    ParameterStandard Adenine (dA)2-Amino-dA (DAP)Impact on HPLC & Workflow
    Hydrogen Bonds (vs. T) 23Increases secondary structure; requires heated HPLC column (60°C+) to prevent peak broadening.
    Duplex Tm Contribution Baseline+1.0 to +2.5 °C per insertionEnhances target affinity but promotes self-association during purification[1].
    Full-Length Yield (Iodine) >98% per cycle<15% (after 6 additions)Severe chain scission; early-eluting peaks dominate the RP-HPLC chromatogram[4].
    Full-Length Yield (CSO) >98% per cycle>60% (after 6 additions)Restores normal RP-HPLC profile; late-eluting full-length peak is recovered[4].
    Deprotection Lability High (NH4OH, 5h @ 60°C)Low (Requires AMA or extended heat)High risk of late-eluting adduct peaks due to residual N2/N6 protecting groups[3].
    Troubleshooting FAQs

    Q1: I am seeing a massive loss of full-length product and a ladder of early-eluting failure sequences on my RP-HPLC. What happened? A1: This is the most common point of failure for 2-Amino-dA synthesis. When standard aqueous iodine is used for the oxidation step, the strongly electron-donating N2-formamidine protecting group on the DAP base activates the N3 position. This triggers an intramolecular attack on the 3' carbon, displacing the phosphonium iodide intermediate and causing catastrophic chain scission[4].

    • The Fix: You must replace iodine with 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in acetonitrile for the oxidation step. CSO provides a mild, non-aqueous oxygen transfer that bypasses the phosphonium iodide intermediate entirely, preventing cleavage and increasing full-length yields from <15% to >60%[4].

    Q2: My main peak elutes later than expected on RP-HPLC and LC-MS shows a mass adduct (+X Da). How do I resolve this? A2: Late-eluting, hydrophobic peaks with higher masses are classic indicators of incomplete deprotection. The N2 and N6 amines of 2,6-diaminopurine have vastly different chemical reactivities, making simultaneous deprotection difficult[3]. Standard ammonium hydroxide at 60°C for 5 hours is often insufficient to remove stubborn protecting groups (like isobutyryl or dimethylformamidine) from the DAP base.

    • The Fix: Switch your cleavage/deprotection reagent to AMA (Ammonium hydroxide:Methylamine 1:1 v/v) at 65°C for 10–15 minutes. This aggressive nucleophilic attack ensures complete removal of all protecting groups. (Note: Ensure your other fluorophores or modifications are AMA-compatible).

    Q3: The RP-HPLC peak for my DAP-modified oligo is unusually broad or splitting into a doublet, even after successful deprotection. Is the column degrading? A3: Unlikely. Because 2-Amino-dA forms three hydrogen bonds, it significantly increases the thermodynamic stability and base-stacking interactions of the oligonucleotide[1][2]. During the HPLC run, the single-stranded oligo can form transient secondary structures (hairpins) or self-associate, leading to multiple structural populations and peak broadening.

    • The Fix: Increase the column compartment temperature to 60–65°C during the RP-HPLC run to fully denature the oligonucleotide. If peak shape remains poor, incorporate a chaotropic agent or use a steeper acetonitrile gradient.

    Mechanistic Visualization

    G A Phosphite Triester Intermediate B Standard Iodine Oxidation (I2/H2O) A->B Conventional C CSO Oxidation (Non-aqueous) A->C Optimized D Phosphonium Iodide Intermediate B->D G Stable Phosphotriester C->G Mild Oxygen Transfer E N2-Protecting Group Attacks 3' Carbon D->E Intramolecular Attack F Chain Scission & Depurination E->F Strand Cleavage H High Yield Full-Length DAP Oligo G->H

    Mechanistic pathway of DAP chain scission during iodine oxidation vs. CSO oxidation.

    Experimental Protocol: Self-Validating Synthesis & Purification Workflow

    To guarantee high-purity 2-Amino-dA oligonucleotides, follow this step-by-step methodology. This protocol utilizes a "Trityl-ON" strategy, which leverages the hydrophobicity of the 5'-DMT group to separate the full-length product from truncated failures.

    Phase 1: Optimized Synthesis & Cleavage

    • Solid-Phase Synthesis: Program the DNA synthesizer to use 0.5 M CSO in acetonitrile instead of standard iodine for the oxidation step[4]. Set the oxidation time to 3 minutes.

    • Trityl-ON Configuration: Ensure the final synthesis cycle does not remove the 5'-DMT (Dimethoxytrityl) group.

    • Cleavage and Deprotection: Transfer the CPG (Controlled Pore Glass) resin to a sealed vial. Add 1 mL of AMA (1:1 v/v 30% Ammonium Hydroxide / 40% aqueous Methylamine). Incubate at 65°C for 15 minutes to guarantee complete deprotection of the N2/N6 amines[3].

    • Evaporation: Cool the vial on ice, then evaporate the AMA solution to dryness using a SpeedVac.

    • Validation Check: Analyze a small aliquot of the crude mixture via LC-MS. Proceed to preparative HPLC only if the full-length mass (plus the DMT group) is the base peak, confirming successful CSO oxidation and AMA deprotection.

    Phase 2: Two-Step RP-HPLC Purification 6. Buffer Preparation:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 6.5.

    • Buffer B: Acetonitrile (HPLC Grade).

    • First RP-HPLC (Trityl-ON):

      • Column: C18 Reverse-Phase (e.g., Waters XBridge, 5 µm).

      • Temperature: 60°C (Critical to melt DAP-induced secondary structures).

      • Gradient: 5% to 40% Buffer B over 30 minutes.

      • Collection: Collect the strongly retained, late-eluting peak (typically 20–25 minutes). The 5'-DMT group causes the full-length product to elute much later than the truncated failure sequences.

    • Detritylation: Lyophilize the collected fraction. Resuspend the pellet in 80% aqueous Acetic Acid for 30 minutes at room temperature to cleave the 5'-DMT group. Quench with an equal volume of ethanol and lyophilize again.

    • Second RP-HPLC (Trityl-OFF Polishing): Re-inject the detritylated oligo using a shallower gradient (5% to 20% Buffer B over 20 minutes). The pure 2-Amino-dA oligo will now elute earlier (typically 10–15 minutes) as a sharp, single peak.

    Workflow Visualization

    HPLC S1 Solid Phase Synthesis (CSO Oxidation, Trityl-ON) S2 Cleavage & Deprotection (AMA, 65°C, 10 min) S1->S2 S3 1st RP-HPLC (Trityl-ON) S2->S3 Crude Extract S4 Detritylation (80% AcOH) S3->S4 Collect Late Peak S5 2nd RP-HPLC (Trityl-OFF) S4->S5 Quench & Inject

    Optimized two-step RP-HPLC purification workflow for DAP-modified oligonucleotides.

    References[1] "Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine", Nucleic Acids Research. URL: https://academic.oup.com/nar/article/25/22/4639/2899767[3] "A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups", Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02350[4] "Glen Report 23.28: Technical Brief - Improved Oligo Synthesis using 2-Amino-dA and CSO Oxidation", Glen Research. URL: https://www.glenresearch.com/reports/gr23-28[2] "Binding specificity and stability of duplexes formed by modified oligonucleotides with a 4096-hexanucleotide microarray", PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1370757/

    Sources

    Optimization

    Storage and stability guidelines for 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol powder

    Welcome to the Technical Support Center for 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol , widely recognized in oligonucleotide synthesis and drug development as 2-Amino-2'-deoxyadenosine or 2,6-Diaminopurine d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol , widely recognized in oligonucleotide synthesis and drug development as 2-Amino-2'-deoxyadenosine or 2,6-Diaminopurine deoxyriboside (DAP) .

    As a Senior Application Scientist, I have designed this guide to move beyond standard data sheets. Here, we address the causality behind degradation mechanisms and provide self-validating protocols to ensure your modified nucleosides maintain absolute structural integrity throughout your experimental workflows.

    The incorporation of DAP into DNA or RNA sequences is highly valued because its 2-amino group forms a third Watson-Crick hydrogen bond with thymine (or uracil). This significantly increases the thermodynamic stability (Tm) of the resulting duplex [2]. However, this extra exocyclic amine also introduces unique solubility and stability challenges during storage and solid-phase synthesis.

    Physicochemical & Storage Specifications

    To establish a baseline for your experiments, all quantitative storage and stability metrics are summarized below. Deviating from these parameters is the leading cause of experimental failure.

    Table 1: Quantitative Storage and Stability Metrics

    ParameterSpecificationScientific Rationale
    Nomenclature 2-Amino-2'-deoxyadenosineAlso known as DAP deoxyriboside.
    Molecular Weight 266.26 g/mol Formula: C₁₀H₁₄N₆O₃
    Powder Storage 4°C (or 2-8°C)Minimizes thermal kinetic energy that drives spontaneous depurination [1].
    Atmosphere Inert Gas (Argon/N₂)Prevents oxidative damage to the electron-rich diaminopurine ring.
    Solvent Storage -80°C (up to 6 months)Arrests nucleophilic attack by residual water in hygroscopic solvents [1].
    Solubility DMSO: ≥100 mg/mL (375.6 mM)Requires sonication; highly dependent on the anhydrous state of the solvent [1].
    Storage & Handling FAQs (The "Why" and "How")

    Q: Why must the lyophilized powder be stored under inert gas at 4°C? A: The diaminopurine ring is electron-rich, making it highly susceptible to oxidation. Furthermore, the compound is hygroscopic. If exposed to ambient humidity, the absorbed water creates a localized micro-environment that facilitates the hydrolysis of the N-glycosidic bond (depurination). Storing at 4°C under Argon or Nitrogen eliminates both moisture and oxygen, creating a self-validating storage system where the physical state of the powder (free-flowing vs. clumped) serves as an immediate visual indicator of moisture contamination.

    Q: Can I store reconstituted DMSO solutions at 4°C or -20°C? A: We strongly advise against 4°C storage for solutions. At -20°C, solutions are stable for a maximum of 1 month, but at -80°C, stability extends to 6 months [1]. DMSO is highly hygroscopic; repeated freeze-thaw cycles at -20°C introduce condensation. Water in the DMSO will initiate hydrolysis of the nucleoside. Freezing at -80°C completely arrests this kinetic degradation pathway.

    Experimental Protocol: Reconstitution Methodology

    To ensure complete solvation without inducing thermal degradation, follow this self-validating, step-by-step protocol:

    • Equilibration (Critical Step): Remove the sealed vial from 4°C storage and place it in a desiccator at room temperature (RT) for 30 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, instantly compromising stability.

    • Solvent Addition: In a biosafety cabinet or under a stream of dry nitrogen, add freshly opened, anhydrous DMSO to achieve your desired concentration (up to 100 mg/mL).

    • Mechanical Agitation: Vortex the suspension vigorously for 30 seconds.

    • Sonication: Place the vial in an ultrasonic water bath (room temperature, do not heat) for 5–10 minutes. Causality: The crystalline lattice of 2-Amino-dA requires significant kinetic energy to disrupt in DMSO. Sonication provides this energy without the degradative effects of direct heating [1].

    • Aliquoting: Divide the clear solution into single-use amber vials to prevent repeated freeze-thaw cycles and photolytic degradation.

    • Cryopreservation: Immediately transfer aliquots to -80°C storage.

    ReconstitutionWorkflow Start Lyophilized Powder (Store at 4°C) Eq Equilibrate to RT (30 mins in desiccator) Start->Eq Solvent Add Anhydrous DMSO (Freshly opened) Eq->Solvent Sonicate Vortex & Sonicate (Until clear) Solvent->Sonicate Aliquot Aliquot into Amber Vials Sonicate->Aliquot Store Long-Term Storage (-80°C, up to 6 months) Aliquot->Store

    Fig 1. Standardized workflow for the reconstitution and storage of 2-Amino-dA to prevent degradation.

    Troubleshooting Guide
    Issue 1: Powder fails to dissolve or forms a cloudy suspension in DMSO.
    • Root Cause: The DMSO has absorbed atmospheric moisture, reducing its solvation capacity for the hydrophobic purine ring, or insufficient kinetic energy was applied.

    • Resolution: Always use a newly opened ampoule of anhydrous DMSO. If the solution is cloudy, apply ultrasonic waves for an additional 10 minutes. Do not exceed 37°C if using a heated bath, as elevated temperatures in the presence of trace water accelerate degradation.

    Issue 2: Low coupling efficiency during oligonucleotide solid-phase synthesis.
    • Root Cause: Incomplete protection of the exocyclic amines (N2 and N6) or moisture contamination in the phosphoramidite derivative.

    • Resolution: Ensure that the amidite derivative of 2-Amino-dA has appropriate protecting groups (e.g., isobutyryl or phenoxyacetyl) on both amino groups to prevent branching [4]. Verify that the acetonitrile used for coupling has a water content of <30 ppm.

    DegradationLogic Issue Issue: Loss of Affinity or Sequence Truncation Check1 Was solution stored above -20°C? Issue->Check1 Check2 Was DMSO exposed to ambient air? Issue->Check2 Path1 Thermal Degradation (Glycosidic Bond Cleavage) Check1->Path1 Yes Path2 Moisture Contamination (Hydrolysis / Oxidation) Check2->Path2 Yes Sol1 Discard & Reconstitute Fresh Aliquot Path1->Sol1 Sol2 Use Freshly Opened Anhydrous DMSO Path2->Sol2

    Fig 2. Troubleshooting logic tree for identifying and resolving 2-Amino-dA degradation issues.

    Mechanistic Insight: Duplex Stabilization

    Understanding why 2-Amino-dA is utilized helps in troubleshooting downstream applications (like PCR or hybridization assays). The presence of the 2-amino group allows the purine to act as a hydrogen bond donor to the C2 carbonyl oxygen of thymine, a bond that standard adenine cannot form [3].

    DuplexStabilization DAP 2-Amino-dA (DAP) H1 H-Bond 1: N6 <-> O4 DAP->H1 H2 H-Bond 2: N1 <-> N3 DAP->H2 H3 H-Bond 3: N2 <-> O2 DAP->H3 Thymine Thymine (T) Result Increased Duplex Stability (Higher Tm) Thymine->Result H1->Thymine H2->Thymine H3->Thymine

    Fig 3. Logical relationship of the three hydrogen bonds formed between 2-Amino-dA and Thymine.

    References
    • Title: Role of the 2-Amino Group of Purines during dNTP Polymerization by Human DNA Polymerase α Source: National Institutes of Health (PMC) URL: [Link]

    • Title: UniProt release 2021_04 - The 2-aminoadenine (Z) pathway Source: UniProt URL: [Link]

    • Title: Enhancing the "A-Rule" of Translesion DNA Synthesis: Promutagenic DNA Synthesis Using Modified Nucleoside Triphosphates Source: ACS Biochemistry URL: [Link]

    Reference Data & Comparative Studies

    Validation

    Melting temperature comparison: 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol vs standard deoxyadenosine

    In oligonucleotide design and drug development, precise control over hybridization thermodynamics is critical for applications ranging from antisense therapeutics to multiplexed qPCR. This guide provides an objective, da...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In oligonucleotide design and drug development, precise control over hybridization thermodynamics is critical for applications ranging from antisense therapeutics to multiplexed qPCR. This guide provides an objective, data-driven comparison between standard deoxyadenosine (dA) and its synthetic analog, 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol —commonly known in the field as 2,6-Diaminopurine deoxyriboside, 2-Amino-dA, or DAP[1].

    By introducing an exocyclic amine at the C2 position of the purine ring, 2-Amino-dA fundamentally alters the base-pairing mechanics with thymidine, shifting the thermodynamic baseline and mechanical rigidity of the resulting DNA duplex[2].

    Mechanistic Causality: The Third Hydrogen Bond

    Standard deoxyadenosine pairs with thymidine (dT) via two hydrogen bonds. The substitution of dA with 2-Amino-dA introduces a secondary amine group that acts as an additional hydrogen bond donor. This donor interacts directly with the C2 carbonyl oxygen of thymidine, creating a base pair with three hydrogen bonds, structurally analogous to a Guanine-Cytosine (G-C) pair[1].

    This structural modification yields two primary biophysical consequences:

    • Enthalpic Stabilization: The additional hydrogen bond increases the enthalpy of duplex formation, directly elevating the melting temperature (Tm) 1[1].

    • Conformational Rigidity: The presence of the 2-amino group alters the hydration spine in the minor groove and increases the flexural rigidity of the double-stranded DNA (dsDNA). This rigidity prevents tension-induced melting at lower forces and alters the dynamic persistence length of the molecule 2[2].

    G A Standard dA (2 H-Bonds) C Baseline Thermodynamic Stability A->C B 2-Amino-dA (3 H-Bonds) D Increased Enthalpy (+1.5 to 3.0 °C per insert) B->D C2 Amine Donor E Altered Minor Groove & Increased Rigidity B->E Steric/Hydration Shift F Enhanced Probe Specificity & Binding D->F E->F

    Logical relationship between 2-Amino-dA structural modification and biophysical outcomes.

    Quantitative Performance Comparison

    The impact of 2-Amino-dA on Tm is highly dependent on sequence context, nearest-neighbor interactions, and the total number of substitutions. While a naive assumption might predict a linear increase in Tm, empirical data demonstrates that base-stacking interactions play a significant role in the overall stabilization 3[3].

    Table 1: Thermodynamic and Structural Comparison

    ParameterStandard Deoxyadenosine (dA)2-Amino-dA (DAP)
    IUPAC Nomenclature 9-(2-deoxy-β-D-ribofuranosyl)adenine5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    Hydrogen Bonds (vs. dT) 23
    Average ΔTm per Insertion Baseline+1.5°C to +3.0°C 4[4][5]
    Mismatch Discrimination BaselineEnhanced (Destabilizes A-G wobble mismatches) 6[6]
    Minor Groove Impact Normal hydration spineDisrupted hydration, altered groove width 3[3]
    Flexural Rigidity BaselineIncreased static & dynamic persistence length 2[2]

    Note: The ΔTm is not strictly additive over long stretches. Over-substitution can lead to diminishing returns or altered helical geometry that partially offsets the hydrogen bonding gains.

    Experimental Methodology: Self-Validating UV Melting Curve Analysis

    To objectively quantify the thermodynamic differences between dA and 2-Amino-dA, researchers must employ a self-validating UV melting protocol. A protocol is "self-validating" when it inherently proves that the system is at thermodynamic equilibrium, ruling out kinetic artifacts. We achieve this by recording both the denaturation (heating) and renaturation (cooling) curves; the absence of hysteresis validates the Tm calculation[2].

    Step-by-Step Protocol:

    • Sample Preparation: Synthesize two complementary oligonucleotide pairs—one wild-type (containing dA) and one modified (containing 2-Amino-dA at targeted positions). Purify via HPLC to remove truncated failure sequences that could artificially broaden the melting transition.

    • Buffer Equilibration: Suspend oligos to a final duplex concentration of 2.0 µM in a physiological buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

      • Causality: Controlling ionic strength is critical because Na+ cations shield the electrostatic repulsion of the phosphate backbone; variations in salt concentration will independently alter the Tm.

    • Thermal Annealing (Pre-treatment): Heat the samples to 95°C for 5 minutes, then slowly cool to 15°C at a rate of 1°C/min.

      • Causality: This ensures all molecules are in the lowest-energy duplex state, eliminating kinetic traps or transient secondary structures.

    • Data Acquisition (Self-Validation Cycle):

      • Melt Phase: Heat from 15°C to 95°C at 0.5°C/min, monitoring absorbance at 260 nm.

      • Anneal Phase: Cool from 95°C to 15°C at 0.5°C/min, continuously monitoring A260.

    • Analysis: Calculate the first derivative of the absorbance with respect to temperature (dA260/dT). The peak of this derivative curve represents the Tm. Superimpose the heating and cooling derivative curves. If the peaks align within 0.5°C, the system is at equilibrium, and the Tm is validated.

    Workflow Prep 1. Preparation HPLC Purified Oligos Buffer 2. Equilibration 10mM PO4, 100mM NaCl Prep->Buffer Anneal Anneal Buffer->Anneal Melt Melt Anneal->Melt Cool Cool Melt->Cool Melt->Cool Equilibrium Check Valid Valid Cool->Valid

    Self-validating UV melting workflow ensuring thermodynamic equilibrium via hysteresis checking.

    Strategic Applications in Drug Development & Molecular Biology

    For drug development professionals, the substitution of dA with 2-Amino-dA is a powerful tool for tuning oligonucleotide performance:

    • Shorter, High-Affinity Probes: In diagnostic assays (like TaqMan qPCR), shorter probes are preferred for better mismatch discrimination. 2-Amino-dA allows a probe to be truncated while maintaining the required Tm for the assay temperature 6[6].

    • Antisense Oligonucleotides (ASOs): Incorporating 2-Amino-dA increases the binding affinity of the ASO to its target mRNA. This higher affinity can translate to higher potency in vivo, allowing for lower dosing and reduced off-target toxicity.

    • Overcoming Secondary Structure: Target RNA often folds into stable secondary structures. The enhanced thermodynamic stability provided by 2-Amino-dA helps the synthetic probe or primer invade and disrupt these native RNA structures more effectively.

    References
    • 3' 2,6-Diaminopurine (2-Amino-dA) modification | IDT - Integrated DNA Technologies | 1

    • Nanomechanics of Diaminopurine-Substituted DNA | PubMed Central - NIH | 2

    • Modifications Increasing Duplex Stability | biomers.net Oligonucleotides | 4

    • USING MODIFIED BASES TO OPTIMIZE HYBRIDIZATION | Glen Research | 6

    • Use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition | Oxford Academic | 3

    • Modified Oligonucleotide Synthesis - Minor Bases | Gene Link | 5

    Sources

    Comparative

    Comparing 2-amino-A-T base pair strength against standard G-T base pairs

    Thermodynamic Profiling of 2-Amino-A:T Base Pairs vs. Standard G:T Wobble and G:C/A:T Watson-Crick Pairs As a Senior Application Scientist in oligonucleotide design, I frequently encounter a critical documentation artifa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Thermodynamic Profiling of 2-Amino-A:T Base Pairs vs. Standard G:T Wobble and G:C/A:T Watson-Crick Pairs

    As a Senior Application Scientist in oligonucleotide design, I frequently encounter a critical documentation artifact that causes significant confusion in primer and probe engineering. Several prominent commercial synthesis catalogs historically published a typographical error stating that the 2-amino-A:T base pair is "equivalent in strength to the G-T base pair."

    This guide sets the record straight. A standard G:T base pair is a wobble mismatch that severely destabilizes a DNA duplex. In contrast, 2-aminoadenine (also known as 2,6-diaminopurine or DAP) forms a highly stable modified Watson-Crick base pair with Thymine. By synthesizing technical accuracy with field-proven thermodynamic data, this guide objectively compares the 2-amino-A:T interaction against standard alternatives and provides a self-validating protocol for empirical verification.

    Mechanistic Overview: Correcting the "G:T" Misconception

    To understand why substituting Adenine with 2-aminoadenine enhances duplex stability, we must look at the hydrogen-bonding mechanics:

    • Standard A:T forms two hydrogen bonds.

    • Standard G:C forms three hydrogen bonds, making it thermodynamically stronger.

    • Standard G:T (Wobble) forms two hydrogen bonds but suffers from a distorted geometry that forces the bases out of ideal Watson-Crick alignment, resulting in a net destabilization of the helix.

    • 2-Amino-A:T (DAP:T) utilizes an additional exocyclic amino group at the C2 position of the purine ring. This allows it to form three hydrogen bonds with Thymine.

    Therefore, the DAP:T base pair is thermodynamically equivalent to a G:C base pair, not a G:T wobble pair. As documented by 1 [1], incorporating a 2-amino-dA residue raises the melting temperature ( Tm​ ) of the duplex by approximately 3°C per substitution compared to an unmodified A:T pair. The pervasive catalog error (e.g., seen in archives from 2 [2]) likely originated from a typo confusing "G-C" with "G-T".

    Quantitative Data Presentation

    The table below summarizes the thermodynamic impact of these base pairs within a standard 15-mer oligonucleotide duplex.

    Base PairInteraction TypeHydrogen BondsStructural GeometryAvg. ΔTm​ per Substitution
    2-Amino-A : T Modified Watson-Crick3Isomorphic to A:T+3.0 °C
    G : C Standard Watson-Crick3StandardReference (High)
    A : T Standard Watson-Crick2StandardReference (Baseline)
    G : T Wobble Mismatch2Distorted-2.0 °C to -4.0 °C

    Data supported by classic binding studies on complementary agents (3 [3]).

    Logical Relationship Visualization

    BasePairThermodynamics cluster_0 Thermodynamic Stability Hierarchy DAPT 2-Amino-A : T (3 H-Bonds) GC Standard G : C (3 H-Bonds) DAPT->GC Equivalent Strength AT Standard A : T (2 H-Bonds) DAPT->AT +3°C Tm per substitution GT Standard G : T Wobble (2 H-Bonds, Distorted) DAPT->GT Vastly superior stability (Corrects Catalog Typo) GC->AT Higher stability AT->GT Watson-Crick > Wobble

    Thermodynamic stability hierarchy of modified and standard DNA base pairs.

    Experimental Workflow: Self-Validating UV Melting Curve Analysis

    To empirically prove that a 2-amino-A:T pair outperforms a standard A:T pair and vastly exceeds a G:T wobble pair, researchers must perform a UV thermal melting ( Tm​ ) analysis.

    The following protocol is designed as a self-validating system : it incorporates a thermodynamic hysteresis check to ensure the recorded melting temperature represents a true equilibrium state, preventing false readings caused by kinetic trapping.

    Step-by-Step Methodology

    Step 1: Oligonucleotide Preparation & Buffer Formulation

    • Action: Synthesize a set of 15-mer oligonucleotides with a central variable position (e.g., 5'-CGC X CGC-3' annealed to 3'-GCG Y GCG-5', where X:Y is DAP:T, A:T, G:C, or G:T). Dilute to 2 µM in a buffer containing 10 mM Sodium Phosphate, 100 mM NaCl, and 0.1 mM EDTA at pH 7.0.

    • Causality: The 100 mM NaCl provides physiological ionic shielding to stabilize the phosphate backbone repulsion. Crucially, maintaining exactly pH 7.0 prevents the unintended protonation of the DAP 2-amino group ( pKa​ ~ 5.0). If the pH drops, protonation alters the hydrogen-bonding face, artificially skewing the thermodynamic data.

    Step 2: Sample Degassing

    • Action: Degas the buffered samples using vacuum sonication for 5 minutes prior to loading into the spectrophotometer cuvettes.

    • Causality: Heating aqueous solutions to 90°C causes dissolved gases to form micro-bubbles on the cuvette walls. These bubbles scatter UV light, creating erratic absorbance spikes that ruin the first-derivative calculation of the Tm​ .

    Step 3: Thermal Cycling & Data Acquisition (The Self-Validating Step)

    • Action: Program the UV-Vis spectrophotometer (equipped with a Peltier temperature controller) to monitor absorbance at 260 nm through three specific ramps:

      • Ramp 1 (Denaturation): 20°C to 90°C at 1.0°C/min.

      • Ramp 2 (Annealing): 90°C to 20°C at 1.0°C/min.

      • Ramp 3 (Measurement): 20°C to 90°C at 0.5°C/min, recording A260​ every 0.5°C.

    • Causality: Hyperchromicity at 260 nm occurs because base unstacking during denaturation exposes the aromatic rings to UV light. Measuring at 260 nm directly correlates with the fraction of single-stranded DNA.

    • Self-Validation Check: Overlay the curves from Ramp 1 and Ramp 3. If the curves show a hysteresis (a shift in the Tm​ midpoint) greater than 0.5°C, the system is not at equilibrium (the heating rate is too fast for the duplex to properly anneal/melt). The run is automatically invalidated, and the ramp rate must be reduced to 0.2°C/min.

    Step 4: Data Analysis

    • Action: Plot the first derivative of absorbance with respect to temperature ( dA260​/dT ) versus Temperature. The peak maximum of this derivative curve represents the exact Tm​ . You will observe the DAP:T duplex melting approximately 3°C higher than the A:T duplex, while the G:T wobble duplex will melt significantly earlier due to structural instability.

    References

    • Glen Research. "Pac-2-Amino-dA-CE Phosphoramidite." Glen Research Catalog. URL:[Link]

    Sources

    Validation

    Validation of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol in High-Specificity Multiplex PCR

    A Comprehensive Comparison Guide for Assay Development Executive Summary & Mechanistic Rationale In the development of high-specificity multiplex PCR assays, managing primer thermodynamics and preventing off-target ampli...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Comprehensive Comparison Guide for Assay Development

    Executive Summary & Mechanistic Rationale

    In the development of high-specificity multiplex PCR assays, managing primer thermodynamics and preventing off-target amplification are critical bottlenecks. 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol , universally recognized in molecular biology as 2-Amino-2'-deoxyadenosine (2-Amino-dA) or 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) , is a powerful structural analog of deoxyadenosine[1].

    Unlike standard Adenine, which pairs with Thymine via two hydrogen bonds, 2-Amino-dA contains an exocyclic amino group at the 2-position of the purine ring. This structural addition enables the formation of a third hydrogen bond with Thymine, perfectly mimicking the thermodynamic stability of a G-C base pair[2].

    Integrating 2-Amino-dA into PCR primers yields two mechanistic advantages:

    • Tm Enhancement: It elevates the melting temperature (Tm) of the primer-template duplex by 1.0°C to 3.0°C per insertion, depending on sequence context[3][4].

    • Mismatch Discrimination: The rigid three-hydrogen-bond geometry severely destabilizes wobble mismatches (e.g., A-G mismatches), significantly increasing the ΔTm between a perfect match and a mismatch[1][5].

    G A Standard Adenine (A) 2 H-Bonds with T Lower Tm B 2-Amino-dA (DAP) 3 H-Bonds with T Higher Tm D Enables Shorter Primers Maintained Tm B->D Enables E Enhanced Mismatch Discrimination (ΔTm) B->E Drives C Multiplex PCR Challenges Primer Dimers & Off-Target C->A Exacerbated by F High-Specificity Multiplex Amplification D->F E->F

    Fig 1: Mechanistic impact of 2-Amino-dA on resolving multiplex PCR challenges.

    Comparative Performance Analysis

    When engineering multiplex assays, assay developers must choose between several Tm-enhancing modifications. Table 1 objectively compares 2-Amino-dA against unmodified DNA and alternative modifications like Locked Nucleic Acids (LNA) and Minor Groove Binders (MGB).

    Table 1: Quantitative Comparison of Tm-Enhancing Modifications

    ModificationTm Increase per InsertionMismatch Discrimination (ΔTm)Polymerase Steric HindranceMultiplex Scalability
    Unmodified DNA Baseline (0°C)BaselineNoneLow (High risk of primer dimers)
    2-Amino-dA +1.0°C to +3.0°CHighNone (Native backbone)Excellent
    LNA +2.0°C to +8.0°CVery HighModerate (Can stall Taq if clustered)Good (Requires complex balancing)
    MGB +10.0°C to +15.0°C (Total)HighHigh (Inhibits extension)Poor (Restricted to probes)
    Causality & Field-Proven Insights (E-E-A-T)

    As a Senior Application Scientist, I frequently observe that the primary failure mode in multiplex PCR (e.g., 50+ targets) is the exponential amplification of primer-dimers. The statistical probability of 3' complementarity skyrockets as more primers are added.

    To mitigate this, primers must be shortened to reduce non-specific interactions. However, shortening unmodified primers drops their Tm below the optimal extension temperature of Taq polymerase (68-72°C). By substituting standard Adenines with 2-Amino-dA in AT-rich regions, we can design ultra-short primers (15-18 nucleotides) that maintain a high Tm (e.g., 65°C)[3][6].

    Why 2-Amino-dA over LNA for primers? While LNA provides a massive Tm boost, its bicyclic sugar ring alters the backbone conformation. If multiple LNAs are clustered near the 3' end, standard Taq polymerases often stall, reducing amplification efficiency. Because 2-Amino-dA modifies only the nucleobase and leaves the deoxyribose backbone in its native state, it is seamlessly recognized and extended by thermostable polymerases without requiring specialized enzyme blends[2].

    Experimental Validation Protocols

    To objectively validate the performance of 2-Amino-dA in your assay, implement the following self-validating experimental system. This protocol is designed to isolate the variable of primer modification and quantify its impact on specificity.

    Phase 1: Primer Design & Modification Strategy
    • Identify AT-Rich Targets: Select target regions where standard primer design yields a Tm < 58°C.

    • Strategic Substitution: Replace 2 to 4 Adenines with 2-Amino-dA per primer.

    • Placement Rules: Distribute the modifications evenly. Avoid placing 2-Amino-dA at the absolute 3'-terminal base unless specifically targeting an A/T Single Nucleotide Polymorphism (SNP). Over-stabilizing the 3' terminus can sometimes override the polymerase's natural mismatch extension penalty.

    Phase 2: Multiplex PCR Amplification Protocol

    Prepare a highly stringent reaction mix to push the primers to their thermodynamic limits:

    • Reaction Mix (25 µL):

      • 1X Multiplex PCR Buffer (optimized for low non-specific binding)

      • 3.0 mM MgCl₂ (Slightly elevated to support multiplexing)

      • 0.2 mM dNTPs

      • 50 nM of each 2-Amino-dA modified primer

      • 2 U Hot-Start Taq DNA Polymerase

      • 10 ng Genomic DNA Template

    • Thermal Cycling Conditions:

      • Initial Denaturation: 95°C for 5 min

      • 35 Cycles of:

        • Denaturation: 95°C for 30 sec

        • Annealing/Extension: 65°C for 90 sec (Note: This elevated two-step annealing temperature forces high-stringency binding, which unmodified AT-rich primers cannot survive).

      • Final Extension: 72°C for 5 min

    Phase 3: Specificity and Yield Analysis
    • Capillary Electrophoresis: Run 1 µL of the PCR product on an automated capillary electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

    • Quantification: Calculate the Target-to-Dimer Ratio (TDR) . Integrate the area under the curve for the target amplicons and divide it by the area of the primer-dimer artifacts (< 50 bp). A successful 2-Amino-dA validation will yield a TDR > 10:1, whereas unmodified short primers will typically yield a TDR < 1:1 under these high-stringency conditions.

    Workflow Step1 Phase 1: Primer Design Substitute A with 2-Amino-dA Target Tm: 60-65°C Step2 Phase 2: Multiplex Setup Combine modified primers Optimize Mg2+ and dNTPs Step1->Step2 Step3 Phase 3: Thermal Cycling High-stringency annealing Minimize off-target extension Step2->Step3 Step4 Phase 4: Validation Capillary Electrophoresis Quantify target vs. dimer yield Step3->Step4

    Fig 2: Self-validating experimental workflow for 2-Amino-dA multiplex assays.

    Sources

    Comparative

    Comparative structural analysis of B-DNA containing standard adenine vs Z-base

    Executive Summary & Mechanistic Overview In the landscape of synthetic biology and nucleic acid therapeutics, the canonical four-letter genetic alphabet is frequently a limiting factor. To engineer oligonucleotides with...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Overview

    In the landscape of synthetic biology and nucleic acid therapeutics, the canonical four-letter genetic alphabet is frequently a limiting factor. To engineer oligonucleotides with enhanced thermal stability and nuclease resistance, researchers are increasingly turning to naturally occurring non-canonical bases. One of the most structurally profound alternatives to standard Adenine (A) is the Z-base (2-aminoadenine, also known as 2,6-diaminopurine or DAP) ()[1]. Originally discovered in the genome of the cyanophage S-2L, the Z-base completely replaces adenine to evade host restriction endonucleases ()[2].

    This guide provides an in-depth comparative structural analysis between standard A-T and Z-T containing B-DNA. By understanding the nanomechanical and thermodynamic causality behind this substitution, drug development professionals can rationally design superior aptamers, antisense oligonucleotides (ASOs), and CRISPR guide RNAs ()[3].

    Structural and Thermodynamic Divergence in B-DNA

    The fundamental structural difference between Adenine and the Z-base is the presence of an exocyclic amino group at the C2 position of the purine ring. This single functional group triggers a cascade of biophysical changes across the DNA duplex ()[4].

    • Standard Adenine (A): Forms two Watson-Crick hydrogen bonds with Thymine (T). The C2 position is occupied by a simple proton, leaving the minor groove of the B-DNA double helix deep, highly electronegative, and capable of supporting a highly ordered "spine of hydration" ()[5].

    • Z-Base (Z): Forms three Watson-Crick hydrogen bonds with Thymine, effectively eliminating the thermodynamic disparity between weak A-T and strong G-C pairs ()[1]. Crucially, the N2-amino group protrudes directly into the minor groove. This steric intrusion disrupts the normal hydration spine, decreases the compressibility of the minor groove, and significantly reduces the bending flexibility of the DNA duplex ()[4].

    StructuralImpact A Standard Adenine (A) 2 Hydrogen Bonds B_A Deep & Hydrated Minor Groove A->B_A Z Z-base (2-aminoadenine) 3 Hydrogen Bonds B_Z Sterically Crowded Minor Groove (N2-amino) Z->B_Z C_A High Bending Flexibility Susceptible to Endonucleases B_A->C_A C_Z Increased Rigidity Restriction Enzyme Evasion B_Z->C_Z

    Logical flow of how Z-base substitution alters B-DNA structure and biological function.

    Quantitative Comparison Table

    The structural modifications induced by the Z-base translate directly into measurable biophysical differences. The table below summarizes the quantitative shifts observed when substituting A with Z in a B-DNA duplex.

    ParameterStandard Adenine (A-T Pair)Z-Base (Z-T Pair)Experimental Implication
    Watson-Crick H-Bonds 23Increased base-pairing fidelity and strength ()[1].
    Thermal Stability (ΔTm) Baseline+0.5°C to +2.0°C per substitutionSuperior performance in high-stringency PCR and ASO binding ()[5].
    Minor Groove Width ~5.7 Å~6.0 Å (Locally widened)Alters binding kinetics of minor groove-binding drugs ()[5].
    Hydration Profile Continuous spine of hydrationDisrupted by N2-amino groupRenders the minor groove more hydrophilic but less accessible ()[5].
    Endonuclease Cleavage Highly susceptibleHighly resistantIdeal for designing nuclease-resistant therapeutic payloads ()[2].

    Self-Validating Experimental Workflows for Z-DNA Analysis

    To objectively compare the performance of Z-substituted DNA against standard DNA, rigorous, self-validating experimental protocols are required. As an Application Scientist, I emphasize that structural analysis cannot proceed without intermediate biophysical validation.

    Workflow S1 1. Solid-Phase Synthesis (DAP) S2 2. LC-MS Validation S1->S2 S3 3. CD Spectroscopy (B-form Check) S2->S3 S4 4. UV Melting (Thermodynamics) S3->S4 S5 5. X-Ray / NMR (Hydration Mapping) S4->S5

    Step-by-step self-validating workflow for the synthesis and structural analysis of Z-DNA.

    Protocol 1: Solid-Phase Synthesis and LC-MS Validation
    • Objective: Incorporate the Z-base into synthetic oligonucleotides while preventing depurination.

    • Causality: The Z-base is more susceptible to depurination under highly acidic conditions than standard adenine. Therefore, standard trichloroacetic acid (TCA) deblocking must be carefully timed, or alternative mild deprotection strategies should be employed.

      • Synthesis: Utilize commercially available 2-amino-dA phosphoramidites on a standard solid-phase DNA synthesizer.

      • Deprotection: Cleave the oligonucleotide from the solid support using concentrated aqueous ammonia at 55°C for 16 hours.

      • Validation (Critical Step): Purify via Reverse-Phase HPLC. Immediately subject the purified fraction to Electrospray Ionization Mass Spectrometry (ESI-MS). Self-Validation: The observed mass must exactly match the theoretical mass (accounting for the +15 Da mass shift per Z-base compared to Adenine). Proceeding without MS validation risks analyzing truncated or depurinated artifacts.

    Protocol 2: Thermodynamic Profiling via UV Melting
    • Objective: Quantify the stabilizing effect of the third hydrogen bond.

    • Causality: DNA absorbs less UV light at 260 nm when double-stranded (hypochromicity) than when single-stranded. By slowly heating the sample, we can monitor the helix-to-coil transition. The Z-T pair's extra hydrogen bond increases the activation energy required for melting ()[4].

      • Preparation: Dilute the LC-MS validated Z-DNA and a standard A-DNA control to 2 μM in a physiological buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0).

      • CD Spectroscopy (Pre-validation): Before melting, record a Circular Dichroism (CD) spectrum from 210–310 nm. Self-Validation: Both sequences must exhibit a local maximum near 275 nm and a minimum near 250 nm, confirming they are in the B-DNA conformation ()[4]. If the Z-DNA shows an A-form shift, adjust the hydration/salt conditions.

      • Thermal Denaturation: Heat the samples from 20°C to 90°C at a strict ramp rate of 0.5°C/min while monitoring absorbance at 260 nm.

      • Analysis: Calculate the first derivative of the melting curve to determine the Tm. Z-substituted DNA should exhibit a Tm increase of 0.5–2.0°C per modification ()[5].

    Protocol 3: Structural Elucidation via X-ray Crystallography
    • Objective: Map the steric disruption of the minor groove caused by the N2-amino group.

    • Causality: While NMR can provide solution-state dynamics, X-ray crystallography is required to visualize the exact positioning of the water molecules (the hydration spine) and the steric clash introduced by the Z-base.

      • Crystallization: Set up hanging-drop vapor diffusion screens using the purified Z-DNA duplex against a matrix of precipitants (e.g., MPD, PEG 400) and divalent cations (Mg2+, spermine) to induce lattice formation.

      • Data Collection: Collect high-resolution diffraction data (preferably < 1.5 Å) at a synchrotron light source under cryogenic conditions (100 K).

      • Refinement & Analysis: Solve the structure using molecular replacement with a standard B-DNA model. Observation: Electron density maps will clearly show the N2-amino group displacing the primary hydration layer in the minor groove, providing the structural basis for the molecule's resistance to minor-groove binding endonucleases ()[2].

    Conclusion for Drug Development Professionals

    Substituting standard Adenine with the Z-base is not merely a thermodynamic upgrade; it is a fundamental reprogramming of the DNA minor groove. By increasing nanomechanical rigidity and disrupting endonuclease recognition sites, Z-DNA offers a robust platform for engineering next-generation therapeutics. Recent breakthroughs have even demonstrated that Z-crRNAs can guide CRISPR-Cas9 and Cas12a effectors with higher cleavage efficiency than canonical guide RNAs ()[3]. By adhering to the self-validating protocols outlined above, researchers can reliably harness this non-canonical base to push the boundaries of synthetic biology.

    References

    • The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA | Nucleic Acids Research |[Link]

    • 2,6-Diaminopurine | Wikipedia |[Link]

    • Nanomechanics of Diaminopurine-Substituted DNA | Biophysical Journal |[Link]

    • A widespread pathway for substitution of adenine by diaminopurine in phage genomes | Science |[Link]

    • Harnessing non-Watson–Crick’s base pairing to enhance CRISPR effectors cleavage activities and enable gene editing in mammalian cells | PNAS |[Link]

    Sources

    Validation

    Assessing mismatch discrimination of DAPdR vs standard adenine in DNA microarrays

    Comparative Guide: Assessing Mismatch Discrimination of DAPdR vs. Standard Adenine in DNA Microarrays Executive Summary In the development of high-density DNA microarrays, achieving uniform hybridization stringency is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Guide: Assessing Mismatch Discrimination of DAPdR vs. Standard Adenine in DNA Microarrays

    Executive Summary

    In the development of high-density DNA microarrays, achieving uniform hybridization stringency is a persistent thermodynamic challenge. The inherent stability difference between standard Adenine-Thymine (A-T) pairs (two hydrogen bonds) and Guanine-Cytosine (G-C) pairs (three hydrogen bonds) creates a broad melting temperature ( Tm​ ) variance across probes. This variance compromises single nucleotide polymorphism (SNP) resolution and mismatch discrimination.

    Substituting standard Adenine (dA) with 2,6-Diaminopurine deoxyriboside (DAPdR) —also known as 2-amino-dA—fundamentally alters the thermodynamic landscape of microarray hybridization. By forming a third hydrogen bond with Thymine, DAPdR equalizes A-T and G-C base pair stability, allowing for highly stringent, uniform washing conditions that significantly enhance mismatch discrimination[1]. This guide provides an objective, mechanistically grounded comparison between DAPdR and standard adenine for microarray applications.

    Mechanistic Causality: The Thermodynamics of Discrimination

    To understand why DAPdR outperforms standard adenine in mismatch discrimination, we must analyze the molecular causality of their interactions:

    1. The Third Hydrogen Bond and Tm​ Equalization Standard adenine binds to thymine via two hydrogen bonds. DAPdR features an exocyclic amine at the C2 position of the purine ring. This 2-amino group acts as a hydrogen bond donor to the C2 carbonyl oxygen of thymine, creating a third hydrogen bond[2]. This structural addition increases the duplex stability, raising the Tm​ by approximately 1.5°C to 3.0°C per substitution[1][3]. Consequently, AT-rich probes modified with DAPdR achieve thermodynamic stability comparable to GC-rich probes, enabling a single, highly stringent hybridization temperature across the entire array.

    2. Steric Destabilization of Mismatches While DAPdR stabilizes Perfect Match (PM) duplexes, its true discriminative power lies in its interaction with mismatches. The bulky 2-amino group creates severe steric hindrance when paired with non-complementary bases. Most notably, DAPdR actively destabilizes A-G wobble mismatches—a common source of false positives in standard arrays—thereby widening the thermodynamic gap ( ΔΔG ) between a perfect match and a mismatch[3].

    Quantitative Performance Comparison

    The following table synthesizes the comparative performance metrics of standard dA versus DAPdR in oligonucleotide microarrays, based on thermodynamic profiling and fluorescence discrimination ratios.

    ParameterStandard Adenine (dA)DAPdR (2-amino-dA)Mechanistic Impact
    Hydrogen Bonds with Thymine 23Equalizes AT/GC thermodynamic stability.
    Thermal Stability ( ΔTm​ ) Baseline+1.5°C to +3.0°C per substitutionAllows for higher stringency washing temperatures[3].
    A-G Wobble Mismatch Stability Moderately StableHighly DestabilizedEliminates common false-positive cross-hybridization[3].
    Mismatch Discrimination Ratio Baseline (1x)Enhanced (Up to 3x-5x)Steeper melting curves allow precise thresholding at Tm​ [1].
    Target Concentration Yields HighModerately Lower (if enzymatically incorporated)Lower target concentration inherently increases hybridization stringency[2].

    Workflow & Logic Visualization

    The following diagram illustrates the logical pathway of how DAPdR's thermodynamic equalization directly leads to superior SNP resolution compared to standard adenine.

    G Start Microarray Probe Design dA Standard Adenine (dA) 2 H-Bonds with Thymine Variable Tm Across Array Start->dA DAP DAPdR (2-amino-dA) 3 H-Bonds with Thymine Equalized AT/GC Tm Start->DAP Hyb_dA Hybridization Requires Broad Stringency Window dA->Hyb_dA Hyb_DAP Hybridization Enables Narrow, High Stringency DAP->Hyb_DAP Wash_dA Standard Wash Compromised Mismatch Discrimination Hyb_dA->Wash_dA Wash_DAP High-Stringency Wash Destabilizes A-G Wobbles Hyb_DAP->Wash_DAP Result_dA Moderate SNP Resolution (False Positives Possible) Wash_dA->Result_dA Result_DAP Superior SNP Resolution (High Specificity) Wash_DAP->Result_DAP

    Thermodynamic Equalization and Mismatch Discrimination Workflow: DAPdR vs. Standard Adenine.

    Self-Validating Experimental Protocol: Assessing Mismatch Discrimination

    To objectively validate the mismatch discrimination capabilities of DAPdR versus standard adenine in your own laboratory, utilize the following self-validating microarray protocol. This system uses internal controls (unmodified probes) to calculate a direct Perfect Match/Mismatch (PM/MM) fluorescence discrimination ratio.

    Phase 1: Probe Design and Solid-Phase Synthesis
    • Sequence Selection: Design a set of 15-mer to 20-mer oligonucleotide probes targeting a known SNP.

    • Synthesis: Synthesize two parallel sets of probes:

      • Control Set: Standard phosphoramidites (A, T, G, C).

      • Experimental Set: Substitute 1 to 3 target-adjacent Adenines with DAPdR phosphoramidites. Caution: Do not substitute more than 3 adenines, as excessive DAPdR can lead to non-specific background binding.

    • Immobilization: Spot both probe sets onto a polyacrylamide-coated or aminosilane-functionalized glass microarray slide using reductive amination[1].

    Phase 2: Hybridization with Internal Controls
    • Target Preparation: Prepare fluorescently labeled (e.g., Cy3 or Cy5) synthetic target oligonucleotides representing both the Perfect Match (PM) and the Mismatch (MM) sequences.

    • Hybridization Buffer: Use a standard buffer (e.g., 1x SSPE, 0.1% Triton X-100).

    • Incubation: Hybridize the targets to the microarray at a baseline temperature (e.g., 20°C below the calculated Tm​ of the standard duplex) for 4 hours to ensure equilibrium is reached.

    Phase 3: Thermal Denaturation and Real-Time Stringency Washing

    This step establishes the causality between temperature, DAPdR modification, and discrimination.

    • Real-Time Monitoring: Mount the microarray on a Peltier-controlled thermotable integrated with a fluorescence microscope.

    • Melting Profile Generation: Increase the temperature in 1°C increments. At each step, allow 2 minutes for equilibration and capture the fluorescence intensity of all spots.

    • Data Extraction: Calculate the Discrimination Ratio ( DR​ ) at the specific melting temperature ( Tm​ ) of the perfect duplex:

      DR​=Fluorescence Intensity of MMFluorescence Intensity of PM​

    Expected Validation Output: At the optimal stringency temperature, the standard dA probes will typically yield a DR​ of 5:1 to 10:1. The DAPdR-modified probes, due to the destabilization of the mismatch and the stabilization of the PM, will yield a self-validated DR​ exceeding 20:1, confirming superior mismatch discrimination[1].

    References

    • Binding specificity and stability of duplexes formed by modified oligonucleotides with a 4096-hexanucleotide microarray Source: PubMed Central (NIH) URL:[Link]

    • Enhanced high density oligonucleotide array-based sequence analysis using modified nucleoside triphosphates Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Safe Handling and Personal Protective Equipment (PPE) for 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (Abacavir)

    A Senior Application Scientist's Guide to Mitigating Occupational Exposure As researchers and drug development professionals, our work with potent active pharmaceutical ingredients (APIs) like 5-(2,6-Diaminopurin-9-yl)-2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Mitigating Occupational Exposure

    As researchers and drug development professionals, our work with potent active pharmaceutical ingredients (APIs) like 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, commonly known as Abacavir, is pivotal. Abacavir is a powerful antiretroviral agent, and its efficacy is matched by its potential health hazards, necessitating meticulous handling protocols.[1] This guide provides a comprehensive framework for personal protective equipment (PPE), safe handling, and disposal, grounded in the principles of occupational safety to protect you and your colleagues.

    The information herein is not merely a list of rules but a self-validating system of protocols where the rationale behind each step is clarified, ensuring a deep understanding of risk mitigation.

    Hazard Identification: Understanding the Risk

    Abacavir is classified as a hazardous drug.[2][3][4] Occupational exposure can lead to significant health risks. Safety Data Sheets (SDS) and regulatory bodies highlight several key hazards:

    • Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR): Abacavir is suspected of causing cancer, causing genetic defects, and damaging fertility or the unborn child.[5][6]

    • Sensitization: It may cause an allergic skin reaction and can lead to allergy or asthma-like symptoms if inhaled.[5] A serious, potentially fatal hypersensitivity reaction is a known risk, particularly for individuals with a specific genetic marker (HLA-B*5701).[7]

    • Organ Toxicity: The compound is known to cause damage to organs through prolonged or repeated exposure.[5]

    • Severe Irritation: It can cause serious eye damage upon contact.[5]

    Given these risks, and the fact that no official occupational exposure limit values have been established, the core principle must be to minimize all potential exposure.[1]

    The Hierarchy of Controls: A Foundational Safety Strategy

    Before detailing PPE, it is crucial to understand that PPE is the last line of defense. A robust safety plan implements the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective.

    Elimination Elimination (Not feasible for research) Substitution Substitution (Not feasible for this API) Engineering Engineering Controls (Isolate people from hazard) Administrative Administrative Controls (Change how people work) PPE Personal Protective Equipment (Protect the worker) Start Task Involving Abacavir IsPowder Manipulating Powder or Generating Dust/Aerosol? Start->IsPowder IsLiquidSplash Risk of Liquid Splash? IsPowder->IsLiquidSplash No FullPPE Full PPE Required: - NIOSH Respirator - Double Gloves - Gown - Goggles & Face Shield IsPowder->FullPPE Yes IntactSolid Handling Intact Tablets IsLiquidSplash->IntactSolid No SplashPPE Splash PPE Required: - Double Gloves - Gown - Goggles & Face Shield IsLiquidSplash->SplashPPE Yes BasicPPE Basic PPE Required: - Single Gloves - Lab Coat - Safety Glasses IntactSolid->BasicPPE

    Caption: PPE selection workflow based on the specific handling task.

    By integrating these engineering controls, administrative procedures, and rigorous PPE protocols, you build a resilient safety culture. This comprehensive approach ensures that the vital research and development work involving potent compounds like Abacavir can proceed without compromising the health and safety of the dedicated professionals performing it.

    References

    • Safeguarding Your Research: A Comprehensive Guide to Handling Abacavir Hydrochloride. Benchchem.
    • Abacavir Patient Drug Record. NIH - Clinical Info HIV.gov.
    • Abacavir (sulfate)
    • PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center.
    • Abacavir Sulfate - Material Safety D
    • Preventing occupational exposure to cytotoxic and other hazardous drugs. European Biosafety Network.
    • Hazardous and cytotoxic drugs: Safety consider
    • CAT 1112 - Abacavir Sulfate - SAFETY D
    • Safety Data Sheet - Apo-Abacavir; Abacavir Tablets USP. Apotex Inc.
    • Safety Data Sheet - Abacavir. MedchemExpress.com.
    • 909-Hazardous drugs table. eviQ.
    • Handling Antineoplastics and Other Hazardous Drugs. University of Colorado.
    • SAFETY D
    • SAFETY D

    Sources

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